TCO-PEG3-Amine
Description
BenchChem offers high-quality TCO-PEG3-Amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about TCO-PEG3-Amine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[(4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32N2O5/c18-8-10-21-12-14-23-15-13-22-11-9-19-17(20)24-16-6-4-2-1-3-5-7-16/h1-2,16H,3-15,18H2,(H,19,20)/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFIOVAPNQNBQKL-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCOCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Convergence of Stability, Speed, and Specificity in Bioconjugation
An In-Depth Technical Guide to TCO-PEG3-Amine: Principles, Protocols, and Applications
In the intricate landscape of drug development and molecular biology, the ability to selectively and efficiently link molecules is paramount. TCO-PEG3-Amine emerges as a cornerstone reagent in the field of bioorthogonal chemistry, offering a powerful solution for creating stable bioconjugates.[1] It is a heterobifunctional linker meticulously designed with three key components: a highly reactive trans-cyclooctene (TCO) group, a flexible and hydrophilic three-unit polyethylene glycol (PEG3) spacer, and a versatile primary amine (-NH2) for covalent attachment.[2][3]
The central utility of TCO-PEG3-Amine lies in its ability to participate in the inverse-electron demand Diels-Alder (iEDDA) reaction with tetrazine-modified molecules.[2][4] This "click chemistry" reaction is distinguished by its exceptional speed and selectivity, proceeding rapidly under mild, physiological conditions without the need for cytotoxic copper catalysts.[2][5] These characteristics make it an indispensable tool for applications ranging from the development of antibody-drug conjugates (ADCs) and PROTACs to advanced cellular imaging and diagnostics.[1][6][7] This guide provides a comprehensive technical overview of TCO-PEG3-Amine, from its core mechanism of action to detailed experimental protocols for its application.
Core Properties and Structural Elucidation
Understanding the physicochemical properties of TCO-PEG3-Amine is critical for its successful application, including proper storage, handling, and reaction setup.
| Property | Specification | Source(s) |
| Chemical Formula | C17H32N2O5 or C19H36N2O5 | [1][2][8][9] |
| Molecular Weight | ~344.23 - 372.5 g/mol | [1][2][3][6] |
| CAS Number | 1800507-93-0 | [2][3][6][8] |
| Appearance | Colorless to slightly yellow oil | [1][6][9] |
| Purity | Typically >95% (HPLC) | [2][3][9] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [2][3][9][10] |
| Storage Conditions | -20°C, desiccate. Avoid light. | [2][3][9][10] |
| Shipping Conditions | Shipped on dry ice or at ambient temperature. | [9][10] |
Note: Variations in molecular formula and weight can exist between suppliers, often due to differences in the linker structure attached to the core TCO-PEG3-Amine moiety. Researchers should always refer to the certificate of analysis for the specific lot they are using.
A critical consideration is the stability of the TCO group. The strained trans-isomer can slowly convert to the more stable but significantly less reactive cis-cyclooctene (CCO) isomer.[3][11] Therefore, long-term storage is not recommended, and the reagent should be stored under the specified conditions to maximize its shelf-life.[3][11]
The Engine of Bioorthogonality: The TCO-Tetrazine Ligation
The power of TCO-PEG3-Amine is unlocked when it reacts with a tetrazine. This reaction is a cornerstone of modern bioorthogonal chemistry, enabling chemists to "click" molecules together in complex biological environments.[12][13]
Mechanism: Inverse-Electron Demand Diels-Alder Cycloaddition
The reaction is a [4+2] cycloaddition where the electron-poor tetrazine acts as the diene and the strained, electron-rich TCO acts as the dienophile.[13] The high ring strain of the TCO double bond is the primary driving force, dramatically accelerating the reaction.[13] This process, often referred to as the iEDDA reaction, is one of the fastest bioorthogonal reactions known, with second-order rate constants exceeding 800 M⁻¹s⁻¹.[14] The reaction proceeds through a cycloaddition followed by a retro-Diels-Alder reaction that releases nitrogen gas, forming a stable dihydropyridazine linkage.[5][14]
Key advantages of this ligation chemistry include:
-
Unprecedented Kinetics : The reaction is often complete within minutes at low micromolar concentrations.[2][14]
-
Biocompatibility : The reaction proceeds efficiently under mild buffer conditions (pH 6.5-7.5) and at physiological temperatures, requiring no cytotoxic catalysts.[2][5]
-
Chemoselectivity : The TCO and tetrazine groups are uniquely reactive with each other and do not interfere with or react with other functional groups found in biological systems, such as amines, thiols, or carboxylates.[2]
Caption: Inverse-electron demand Diels-Alder cycloaddition of TCO and tetrazine.
Applications in Drug Development and Research
The versatility of TCO-PEG3-Amine has led to its adoption across numerous high-impact research areas.
-
Antibody-Drug Conjugates (ADCs): TCO-PEG3-Amine can be used to attach potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells. The amine group can be conjugated to a drug, while the TCO group reacts with a tetrazine-modified antibody.
-
PROTAC Development: It serves as a PEG-based linker for synthesizing PROTACs (Proteolysis Targeting Chimeras).[6][7][15] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[6][7]
-
PET and SPECT Imaging: The extremely fast kinetics are ideal for pre-targeted imaging applications in nuclear medicine.[2][16] A TCO-modified antibody can be administered and allowed to accumulate at a tumor site, followed by a much smaller, rapidly clearing tetrazine-labeled radiotracer for imaging.[16]
-
Fluorescent Imaging and Diagnostics: Fluorophores can be easily conjugated to biomolecules, enabling advanced imaging in living cells and the development of diagnostic assays.[1][2]
-
Surface Modification: It is used to immobilize proteins, peptides, or other biomolecules onto surfaces for applications like biosensors and microarrays.[10]
Experimental Protocols: A Guide to Practical Implementation
The following protocols provide a framework for the two key steps in using TCO-PEG3-Amine: first, attaching it to a biomolecule of interest, and second, conjugating the resulting TCO-labeled molecule to a tetrazine partner.
Protocol 1: Labeling a Protein with TCO-PEG3-Amine via EDC/NHS Chemistry
This protocol describes the labeling of a protein by activating its surface-exposed carboxyl groups (aspartic acid, glutamic acid, C-terminus) and subsequently reacting them with the primary amine of TCO-PEG3-Amine.
Causality: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solution but can be stabilized by N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive NHS ester. This two-step activation minimizes side reactions and improves coupling efficiency with the amine on the TCO-PEG3 linker.
Materials:
-
Protein of interest (1-5 mg/mL)
-
Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 6.0
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (e.g., as a 10 mg/mL solution in water, prepared fresh)
-
NHS (e.g., as a 10 mg/mL solution in water, prepared fresh)
-
TCO-PEG3-Amine (dissolved in DMSO or DMF to 10-20 mM)
-
Desalting spin columns
Procedure:
-
Buffer Exchange: Exchange the protein into Activation Buffer (MES, pH 6.0) using a desalting spin column to remove any amine-containing buffers (like Tris or glycine).
-
Activation of Carboxyl Groups: Add a 50- to 100-fold molar excess of both EDC and NHS to the protein solution. Incubate for 15-30 minutes at room temperature.
-
Buffer Exchange (Post-Activation): Immediately remove excess EDC and NHS by buffer exchanging the activated protein into Reaction Buffer (PBS, pH 7.2-7.5) using a new desalting column. This step is critical to prevent unwanted hydrolysis and to raise the pH for efficient amine coupling.
-
Conjugation: Immediately add a 20- to 50-fold molar excess of the TCO-PEG3-Amine solution to the activated protein.
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted TCO-PEG3-Amine using a desalting spin column, dialysis, or size-exclusion chromatography (SEC).
-
Characterization: Confirm labeling via mass spectrometry (to observe the mass shift) or by reacting with a tetrazine-fluorophore and measuring fluorescence.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]
- 4. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TCO-PEG3-amine | CAS#:1800507-93-0 | Chemsrc [chemsrc.com]
- 8. precisepeg.com [precisepeg.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. TCO-C3-PEG3-C3-amine, 2028288-77-7 | BroadPharm [broadpharm.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. interchim.fr [interchim.fr]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
TCO-PEG3-Amine: An In-depth Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of TCO-PEG3-Amine, a heterobifunctional linker that is pivotal in the field of bioconjugation. We will delve into its chemical architecture, physicochemical properties, and the underlying principles of its reactivity. Furthermore, this guide will explore its diverse applications, particularly in the development of antibody-drug conjugates (ADCs), molecular imaging agents, and other targeted therapeutics.
Introduction: The Molecular Blueprint of TCO-PEG3-Amine
TCO-PEG3-Amine is a versatile chemical tool designed for the precise and efficient covalent modification of biomolecules.[1] Its structure is a synergistic combination of three key functional components: a trans-cyclooctene (TCO) group, a triethylene glycol (PEG3) spacer, and a primary amine. This unique architecture makes it an invaluable reagent in modern biotechnology and pharmaceutical research.[1][2]
-
Trans-cyclooctene (TCO): The TCO moiety is a strained alkene that serves as a highly reactive dienophile in bioorthogonal "click chemistry" reactions.[3][4] Specifically, it participates in inverse-electron demand Diels-Alder (IEDDA) cycloaddition reactions with tetrazine partners.[4][5] This reaction is exceptionally fast and proceeds under mild, physiological conditions without the need for cytotoxic copper catalysts, making it ideal for applications in living systems.[4][5][6]
-
Polyethylene Glycol (PEG) Linker: The PEG3 spacer is a short, hydrophilic chain composed of three ethylene oxide units.[7][8] This flexible linker imparts several beneficial properties to the resulting bioconjugate.[7][8][9] It enhances aqueous solubility, reduces steric hindrance during conjugation, and can improve the pharmacokinetic profile of the final product by increasing its hydrodynamic radius and reducing immunogenicity.[7][9][10]
-
Primary Amine: The terminal amine group provides a reactive handle for conjugation to a variety of functional groups on biomolecules. It readily reacts with activated esters, such as N-hydroxysuccinimide (NHS) esters, or with carboxylic acids in the presence of coupling agents like EDC, to form stable amide bonds.[11][12][13]
The strategic combination of these three components in a single molecule allows for a two-step bioconjugation strategy, enabling the precise and stable linkage of diverse molecular entities.
Physicochemical Properties of TCO-PEG3-Amine
A thorough understanding of the physicochemical properties of TCO-PEG3-Amine is crucial for its effective use in experimental design. The following table summarizes key data compiled from various suppliers.
| Property | Value | Source(s) |
| Synonyms | trans-Cyclooctene-PEG3-amine | [1] |
| Molecular Formula | C17H32N2O5 | [5][11][14] |
| Molecular Weight | 344.45 g/mol | [14][15] |
| Appearance | Colorless to slightly yellow oil | [1][12][13] |
| Purity | >95% (HPLC) | [5][11][12][13] |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | [5][11][12][13][16] |
| Storage Conditions | -20°C, desiccated. Shipped on dry ice. | [5][11][12][13][16] |
| CAS Number | 1800507-93-0 | [5][11][14][15] |
Note: TCO compounds have a limited shelf life as they can isomerize to the less reactive cis-cyclooctene (CCO) form. Therefore, long-term storage is not recommended, and fresh batches may be prepared upon ordering.[11][14]
The Power of Bioorthogonal Chemistry: The TCO-Tetrazine Ligation
The primary utility of TCO-PEG3-Amine lies in its ability to participate in the inverse-electron demand Diels-Alder (IEDDA) reaction with a 1,2,4,5-tetrazine.[4] This bioorthogonal reaction is characterized by its exceptional speed and selectivity, allowing for the formation of a stable covalent bond in complex biological media without interfering with native cellular processes.[4][5][17]
The mechanism proceeds through a [4+2] cycloaddition between the electron-deficient tetrazine (diene) and the strained TCO (dienophile). This initially forms an unstable dihydropyridazine intermediate, which rapidly undergoes a retro-Diels-Alder reaction to eliminate nitrogen gas (N₂), resulting in a stable pyridazine product.[4]
Caption: Mechanism of the TCO-Tetrazine inverse electron-demand Diels-Alder (IEDDA) reaction.
The kinetics of this reaction are remarkably fast, with second-order rate constants on the order of 1 to 2000 M⁻¹s⁻¹, enabling efficient conjugation even at low concentrations of reactants.[18][19]
Applications in Drug Development and Beyond
The unique properties of TCO-PEG3-Amine make it a valuable tool in a wide range of applications, from fundamental research to the development of novel therapeutics and diagnostics.[1][2]
Antibody-Drug Conjugates (ADCs)
TCO-PEG3-Amine is increasingly being used in the synthesis of ADCs, which are a class of targeted therapeutics designed to deliver potent cytotoxic agents directly to cancer cells.[2][20][21] In a typical workflow, the amine group of TCO-PEG3-Amine is first conjugated to a cytotoxic drug. Separately, an antibody is modified with a tetrazine-containing linker. The two components are then "clicked" together via the TCO-tetrazine ligation. This bioorthogonal approach offers several advantages over traditional ADC conjugation methods, including:
-
Site-specific conjugation: Enables precise control over the drug-to-antibody ratio (DAR).
-
Improved homogeneity: Results in a more uniform ADC product.
-
Enhanced stability: The resulting pyridazine linkage is highly stable.
-
Faster reaction times: The rapid kinetics of the IEDDA reaction streamline the manufacturing process.[17]
Molecular Imaging and Diagnostics
In molecular imaging, TCO-PEG3-Amine can be used to attach imaging agents, such as fluorescent dyes or radionuclides, to targeting moieties like antibodies or peptides.[1][2][3] This allows for the real-time visualization and tracking of biological processes in living organisms.[3] The bioorthogonal nature of the TCO-tetrazine reaction is particularly advantageous for in vivo applications, as it avoids off-target reactions.[5]
PROTACs and Other Bioconjugates
TCO-PEG3-Amine also serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[15][22][23] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. The PEG3 linker in TCO-PEG3-Amine provides the necessary spacing and flexibility for the two ends of the PROTAC to bind to their respective targets.
Experimental Protocol: Conjugation of TCO-PEG3-Amine to a Protein
This protocol provides a general guideline for the conjugation of TCO-PEG3-Amine to a protein containing accessible lysine residues via its primary amine.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-PEG3-Amine
-
NHS ester crosslinker (e.g., NHS-PEG4-acid)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Anhydrous DMSO or DMF
-
Desalting columns
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Protein Preparation:
-
Buffer exchange the protein into the reaction buffer to a final concentration of 1-5 mg/mL.
-
-
Activation of Carboxylic Acid (if starting with a carboxylated linker):
-
Dissolve the NHS-PEG4-acid linker in anhydrous DMSO to a concentration of 10-20 mM.
-
In a separate tube, prepare a fresh solution of EDC and Sulfo-NHS in the reaction buffer.
-
Add a 10- to 20-fold molar excess of the activated linker to the protein solution.
-
-
Conjugation of TCO-PEG3-Amine to the Linker:
-
Dissolve TCO-PEG3-Amine in anhydrous DMSO to a concentration of 10-20 mM.
-
Add a 1.5- to 3-fold molar excess of the TCO-PEG3-Amine solution to the activated linker-protein mixture.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the TCO-modified Protein:
-
Remove excess, unreacted TCO-PEG3-Amine and other small molecules using a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
-
Characterization:
-
Determine the concentration of the purified TCO-modified protein using a BCA or Bradford assay.
-
The degree of labeling can be determined using techniques such as MALDI-TOF mass spectrometry or by reacting the TCO-modified protein with a tetrazine-functionalized fluorescent dye and measuring the absorbance.
-
Caption: A generalized experimental workflow for protein modification with TCO-PEG3-Amine.
Troubleshooting and Optimization
-
Low Conjugation Efficiency:
-
Cause: Inefficient activation of the carboxylic acid or insufficient molar excess of reagents.
-
Solution: Increase the molar excess of the activating agents (EDC/Sulfo-NHS) and the TCO-PEG3-Amine. Ensure all reagents are fresh and anhydrous where specified. Optimize the reaction pH.
-
-
Protein Precipitation:
-
Cause: High concentration of organic solvent (DMSO or DMF) or protein instability under reaction conditions.
-
Solution: Keep the final concentration of the organic solvent below 10% (v/v).[24] If protein solubility is an issue, consider using a more water-soluble crosslinker.
-
-
Non-specific Binding:
-
Cause: Side reactions of the activated ester.
-
Solution: Ensure the reaction is performed at the optimal pH (typically 7.2-7.5 for NHS esters). Quench the reaction promptly.
-
-
Inactivation of TCO:
Conclusion
TCO-PEG3-Amine is a powerful and versatile heterobifunctional linker that has become an indispensable tool in bioconjugation. Its unique combination of a highly reactive TCO group, a solubilizing PEG spacer, and a versatile amine handle enables the efficient and precise construction of complex biomolecular architectures. The bioorthogonal nature of the TCO-tetrazine ligation provides a significant advantage for applications in complex biological systems. As research in targeted therapeutics, diagnostics, and chemical biology continues to advance, the demand for sophisticated and reliable bioconjugation reagents like TCO-PEG3-Amine is certain to grow.
References
-
AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]
-
Chemsrc. (2025, December 10). TCO-PEG3-amine | CAS#:1800507-93-0. [Link]
-
Devaraj, N. K., et al. (2015). Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes. PMC. [Link]
-
Interchim. (n.d.). TCO-PEG3-Maleimide. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. purepeg.com [purepeg.com]
- 3. precisepeg.com [precisepeg.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. TCO Linkers | TCO Reagents | Conju-Probe [conju-probe.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 8. chempep.com [chempep.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. precisepeg.com [precisepeg.com]
- 11. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]
- 12. vectorlabs.com [vectorlabs.com]
- 13. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 14. precisepeg.com [precisepeg.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. TCO-PEG3-amine | CAS#:1800507-93-0 | Chemsrc [chemsrc.com]
- 23. medchemexpress.com [medchemexpress.com]
- 24. interchim.fr [interchim.fr]
- 25. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
Engineering Bioorthogonal Conjugation: The Chemical Mechanism of Action and Application of TCO-PEG3-Amine
Executive Summary
By combining a nucleophilic primary amine, a hydrophilic polyethylene glycol (PEG) spacer, and a highly strained trans-cyclooctene (TCO) moiety, this reagent enables researchers to functionalize target molecules and subsequently link them via the fastest known bioorthogonal reaction: the Inverse Electron-Demand Diels-Alder (IEDDA) cycloaddition .
Molecular Architecture: The "Why" Behind the Structure
As an application scientist, it is critical to understand that every structural component of TCO-PEG3-Amine serves a distinct physical chemistry purpose.
-
The Primary Amine (-NH₂): The Nucleophilic Anchor. The terminal primary amine provides a highly reactive nucleophile designed to target electrophiles. It is most commonly used to attack activated carboxylic acids (such as NHS esters or EDC-activated carboxyls) on proteins, peptides, or nanoparticle surfaces, forming a stable amide bond .
-
The PEG3 Spacer: The Hydrodynamic Buffer. Steric hindrance is the enemy of click chemistry. The inclusion of three polyethylene glycol units (PEG3) provides a critical hydrodynamic buffer. It imparts aqueous solubility to the linker—preventing the aggregation of modified hydrophobic biomolecules—and extends the TCO group away from the biomolecule's surface . This flexible standoff distance ensures that the bulky TCO moiety does not interfere with the protein's native folding while remaining fully accessible to incoming tetrazine partners.
-
trans-Cyclooctene (TCO): The Bioorthogonal Engine. TCO is a highly strained alkene. The trans-geometry forces the eight-membered ring into a conformation with immense ring strain (~16.7 kcal/mol). This strain significantly elevates the energy of the molecule's Highest Occupied Molecular Orbital (HOMO), making it an exceptionally reactive dienophile .
The IEDDA Mechanism of Action
The conjugation between TCO and a tetrazine (Tz) partner operates via an Inverse Electron-Demand Diels-Alder (IEDDA) mechanism . In a standard Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. IEDDA reverses this polarity. The electron-rich TCO (high HOMO) reacts with the electron-deficient tetrazine (low LUMO).
The reaction proceeds through a [4+2] bicyclic intermediate, which rapidly undergoes an irreversible retro-Diels-Alder step. This secondary step releases nitrogen gas (N₂) as the sole byproduct, thermodynamically driving the reaction to completion and yielding a highly stable dihydropyridazine covalent linkage [[1]]([Link]).
Mechanistic pathway of the Inverse Electron-Demand Diels-Alder (IEDDA) reaction.
Kinetic Superiority: Quantitative Reaction Dynamics
The primary reason researchers select TCO-PEG3-Amine over other click chemistry reagents (like alkynes or DBCO) is its unprecedented reaction kinetics. The IEDDA reaction between TCO and tetrazine is the fastest known bioorthogonal ligation, allowing for efficient conjugation at sub-micromolar concentrations in living systems without the need for toxic copper catalysts .
Table 1: Quantitative Comparison of Bioorthogonal Click Reactions
| Reaction Type | Reagents | Catalyst Required | 2nd Order Rate Constant (M⁻¹s⁻¹) | Byproducts | Biocompatibility |
| CuAAC | Azide + Alkyne | Yes (Copper) | 10 - 100 | None | Low (In vivo toxicity) |
| SPAAC | Azide + DBCO | No | 0.1 - 1 | None | High |
| IEDDA | Tetrazine + Norbornene | No | 1 - 10 | N₂ Gas | High |
| IEDDA | Tetrazine + TCO | No | 1,000 - 100,000 | N₂ Gas | Very High |
(Data synthesized from standard bioorthogonal kinetic benchmarks )
Application Workflows & Self-Validating Protocols
To ensure scientific integrity, bioconjugation workflows must be designed with built-in validation mechanisms. Below is a self-validating, two-phase protocol for utilizing TCO-PEG3-Amine.
Protocol Phase 1: EDC/NHS Activation and TCO Functionalization
Objective: Attach TCO-PEG3-Amine to a carboxylated target (e.g., a functionalized nanoparticle).
Causality & Rationale: We utilize a two-step EDC/NHS activation rather than direct coupling. EDC activates the carboxyl group to form an unstable O-acylisourea intermediate. Adding NHS converts this into a semi-stable amine-reactive NHS ester. This prevents the primary amine of our linker from simply forming an ionic salt with the carboxylate, and prevents EDC from crosslinking the target molecules with themselves.
-
Activation: Suspend the carboxylated target in an acidic buffer (e.g., MES buffer, pH 6.0). Why pH 6.0? EDC is most efficient at slightly acidic pH.
-
Esterification: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS. Incubate for 15 minutes at room temperature.
-
Coupling: Raise the pH to 7.4 using PBS. Add a 5-fold molar excess of TCO-PEG3-Amine . Why pH 7.4? Primary amines are protonated at acidic pH; raising the pH ensures the amine is in its nucleophilic, unprotonated state.
-
Purification: Remove unreacted linker via size exclusion chromatography (SEC) or dialysis.
Protocol Phase 2: Catalyst-Free IEDDA Ligation and Self-Validation
Objective: React the TCO-functionalized target with a tetrazine-bearing fluorophore or biomolecule.
Causality & Rationale: The IEDDA reaction requires no catalysts or reducing agents, preserving the structural integrity of sensitive biomolecules .
-
Reaction Setup: Mix the TCO-functionalized target with the Tetrazine-tagged partner in PBS (pH 7.4) at room temperature.
-
Self-Validation (Spectrophotometric QC): Tetrazines possess a characteristic absorption peak at ~520 nm , giving them a distinct pink/red color . As the IEDDA reaction proceeds and the tetrazine is consumed to form the dihydropyridazine linkage, this 520 nm peak disappears.
-
Monitoring: Place the reaction in a UV-Vis spectrophotometer. By monitoring the real-time decay of absorbance at 520 nm, you can visually and quantitatively validate that the click chemistry has successfully occurred without needing complex mass spectrometry.
Workflow of TCO-PEG3-Amine bioconjugation via EDC/NHS coupling and IEDDA.
References
-
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine Ligation: Fast Bioconjugation Based on Inverse-Electron-Demand Diels−Alder Reactivity. Journal of the American Chemical Society, 130(41), 13518-13519.[Link]
Sources
The Architect’s Guide to TCO-PEG3-Amine: Mastering Inverse Electron-Demand Diels-Alder (IEDDA) in Bioorthogonal Chemistry
Bioorthogonal chemistry has fundamentally redefined how researchers interrogate complex biological systems, allowing for the covalent modification of biomolecules in living organisms without interfering with native biochemical processes. At the absolute forefront of this field is the Inverse Electron-Demand Diels-Alder (IEDDA) reaction. For drug development professionals and molecular biologists transitioning into advanced bioconjugation, TCO-PEG3-Amine serves as the foundational building block.
This technical whitepaper deconstructs the mechanistic logic, strategic design, and experimental causality behind using TCO-PEG3-Amine, providing a self-validating framework for synthesizing ultra-fast bioorthogonal probes.
Strategic Design: Deconstructing TCO-PEG3-Amine
To successfully deploy a bioconjugation reagent, one must first understand the thermodynamic and kinetic purpose of its structural domains. TCO-PEG3-Amine (Molecular Weight: 344.23 g/mol ) is a heterobifunctional linker engineered to bridge traditional amine-reactive chemistry with advanced 1[1].
-
The Warhead (trans-Cyclooctene): The 8-membered TCO ring possesses immense ring strain (~16.7 kcal/mol), forcing the double bond into a highly distorted "crown" conformation. This distortion elevates the Highest Occupied Molecular Orbital (HOMO) energy of the dienophile, allowing it to react with the low Lowest Unoccupied Molecular Orbital (LUMO) of an electron-deficient tetrazine at 2[2].
-
The Spacer (PEG3): A 3-unit polyethylene glycol chain provides a critical ~12 Å hydrophilic buffer. This specific length is the thermodynamic sweet spot: it is long enough to prevent the bulky TCO ring from sterically hindering the amine's conjugation to a target, yet short enough to avoid altering the in vivo pharmacokinetics of the modified drug. Furthermore, it prevents the hydrophobic TCO moiety from 1[1].
-
The Conjugation Handle (Primary Amine): The terminal -NH₂ acts as a potent nucleophile. At a slightly basic pH (8.0–8.5), a significant fraction of the amine is unprotonated, allowing it to rapidly attack electrophilic centers such as .
Structural deconstruction of TCO-PEG3-Amine and its functional domains.
The Kinetic Advantage: Why IEDDA Dominates
When designing a bioconjugation strategy, reaction kinetics dictate success—especially at the low concentrations native to biological systems. The IEDDA reaction between TCO and tetrazine is driven to irreversible completion by the 3[3]. As shown in the table below, IEDDA outperforms legacy click chemistries by orders of magnitude, enabling labeling in seconds rather than hours.
Table 1: Quantitative Comparison of Bioorthogonal Modalities
| Reaction Type | Reagents | 2nd Order Rate Constant (M⁻¹s⁻¹) | Biocompatibility | Primary Byproducts |
| CuAAC | Terminal Alkyne + Azide (Cu⁺) | 10 to 100 | Low (Copper toxicity) | None |
| SPAAC | Cyclooctyne (e.g., DBCO) + Azide | 0.1 to 1 | High (No catalyst) | None |
| IEDDA | trans-Cyclooctene + Tetrazine | 1,000 to >1,000,000 | Excellent (In vivo compatible) | Nitrogen Gas (N₂) |
Data synthesized from 4[4] and 5[5].
Inverse Electron-Demand Diels-Alder (IEDDA) reaction mechanism.
Experimental Workflow: Causality in Conjugation
A common application for TCO-PEG3-Amine is the synthesis of a pretargeted probe by conjugating it to an NHS-ester activated payload (e.g., a therapeutic small molecule, fluorophore, or nanoparticle). Success in this protocol relies entirely on controlling competing kinetic pathways—specifically, maximizing amine nucleophilicity while minimizing NHS-ester hydrolysis.
Protocol: Synthesis and Validation of a TCO-Functionalized Payload
Step 1: Reagent Preparation (The Anhydrous Imperative)
-
Action: Dissolve the NHS-ester payload in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Separately, dissolve TCO-PEG3-Amine in anhydrous DMSO.
-
Causality: NHS esters are highly susceptible to nucleophilic attack by water. Atmospheric moisture will rapidly 6[6]. Maintaining an anhydrous environment prior to the reaction is non-negotiable.
Step 2: The Conjugation Reaction (Kinetic Control)
-
Action: Prepare a reaction buffer of 0.1 M Sodium Bicarbonate (NaHCO₃) or Sodium Borate, pH 8.3–8.5. Add the NHS-ester payload to the buffer, immediately followed by a 5- to 10-fold molar excess of TCO-PEG3-Amine. Incubate for 2 hours at room temperature, protected from light.
-
Causality: The primary amine of the PEG3 linker must be deprotonated to act as a nucleophile. A between amine reactivity and the competing hydrolysis of the NHS ester. The molar excess of TCO-PEG3-Amine drives the bimolecular reaction forward under pseudo-first-order kinetics. Furthermore, TCO is photosensitive; UV exposure can cause it to 3[3].
Step 3: Quenching (Preventing Off-Target Effects)
-
Action: Add 1M Tris-HCl (pH 8.0) to a final concentration of 100 mM and incubate for 15 minutes.
-
Causality: Tris contains a highly reactive primary amine that7[7]. This prevents the payload from cross-reacting with biological targets (like lysine residues on off-target proteins) downstream.
Step 4: Purification & Self-Validation (E-E-A-T Standard) A protocol is only as reliable as its validation. Do not proceed to in vivo or in vitro tetrazine ligation without confirming the success of your TCO conjugation.
-
Purification: Remove excess TCO-PEG3-Amine and Tris-quenched byproducts using Size Exclusion Chromatography (SEC) or HPLC.
-
Validation Method A (Mass Spectrometry): Analyze the purified fraction via LC-MS or MALDI-TOF. You must observe a mass shift corresponding to the covalent addition. The expected mass is: Mass(Payload) + 344.23 Da (TCO-PEG3-Amine) - 115.09 Da (NHS leaving group)[7].
-
Validation Method B (Spectrophotometric Titration): React a small aliquot of your purified conjugate with a known concentration of a Tetrazine-dye. The instantaneous loss of the tetrazine's characteristic absorption peak (~520 nm, turning from pink to colorless) serves as a visual and spectrophotometric confirmation of an active, non-isomerized TCO warhead.
References
-
TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation Source: Conju-Probe URL: 1
-
Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs Source: National Institutes of Health (NIH) URL: 8
-
Inverse‐Electron‐Demand Diels–Alder Reactions: Principles and Applications Source: Università degli Studi di Trieste URL: 5
-
IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications Source: MDPI URL:3
-
Validating TCO-PEG3-NHS Ester Conjugation: A Comparative Guide to Mass Spectrometry Analysis Source: Benchchem URL: 7
-
Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off Source: American Chemical Society (ACS) URL: 4
-
Antibody conjugation by NHS-esters Protocol Source: Fürth Lab URL: 6
-
trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling Source: National Institutes of Health (NIH) URL: 2
-
Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides Source: Sigma Aldrich URL:
Sources
- 1. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. moodle2.units.it [moodle2.units.it]
- 6. furthlab.xyz [furthlab.xyz]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Trans-Cyclooctene (TCO) Linkers in Drug Discovery: A Mechanistic and Practical Guide
Executive Summary
The advent of bioorthogonal chemistry has fundamentally transformed drug discovery, enabling the precise manipulation of biomolecules in complex physiological environments without interfering with native biological processes. At the forefront of this revolution is the inverse electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and 1,2,4,5-tetrazine (Tz).
Prized for its unprecedented reaction kinetics—often exceeding
Mechanistic Foundations: The Causality of IEDDA Kinetics
To leverage TCO effectively, one must understand why it reacts so rapidly. The IEDDA reaction is a [4+2] cycloaddition where the standard electronic roles are reversed: an electron-deficient diene (tetrazine) reacts with an electron-rich dienophile (TCO) [2].
The reaction rate is governed by the energy gap between the Lowest Unoccupied Molecular Orbital (LUMO) of the tetrazine and the Highest Occupied Molecular Orbital (HOMO) of the TCO.
-
Tetrazine Tuning (LUMO Lowering): Introducing electron-withdrawing groups (e.g., 2-pyridyl) to the tetrazine lowers its LUMO, accelerating the reaction.
-
TCO Tuning (HOMO Raising via Strain): The trans double bond in an 8-membered ring introduces massive ring strain (~16.7 kcal/mol). This strain raises the HOMO energy of the alkene, narrowing the HOMO-LUMO gap. Furthermore, the "crown" conformation of TCO exposes the
-orbital, minimizing steric hindrance during the transition state [2].
IEDDA reaction pathway: TCO and Tetrazine to Dihydropyridazine.
Isomeric Causality: Axial vs. Equatorial TCO
When synthesizing TCO-payloads, stereochemistry is critical. The axial isomer of TCO reacts approximately 150 times faster than the equatorial isomer [3]. The steric relief achieved during the transition state of the axial isomer, combined with optimal orbital overlap, drives this kinetic superiority.
Quantitative Kinetic Comparison
The table below summarizes how structural modifications dictate the second-order rate constant (
| Dienophile | Tetrazine Partner | Mechanistic Causality | |
| Norbornene | 3,6-di-(2-pyridyl)-s-tetrazine | ~1 - 2 | Baseline reference; moderate ring strain. |
| Equatorial TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~1,000 - 3,000 | High ring strain, but sub-optimal steric profile. |
| Axial TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~150,000 - 200,000 | Optimized orbital overlap and steric relief [2]. |
| Strained TCO (s-TCO) | 3,6-di-(2-pyridyl)-s-tetrazine | > 3,000,000 | Fused cyclopropane ring drastically maximizes strain [4]. |
Advanced Applications: "Click-to-Release" Prodrugs
While standard IEDDA is used for stable ligations (e.g., attaching a fluorophore to an antibody), the click-to-release strategy is revolutionizing targeted drug delivery. This approach allows a prodrug to be unmasked locally at the tumor site, minimizing systemic toxicity [5].
The Mechanism:
If a carbamate-linked drug is attached to the allylic position of a TCO, the initial IEDDA cycloaddition yields a 4,5-dihydropyridazine. This intermediate rapidly tautomerizes to a 2,5-dihydropyridazine, which triggers a spontaneous 1,4-elimination cascade. The carbamate bond is cleaved, releasing CO
Click-to-release prodrug activation via IEDDA and 1,4-elimination.
Experimental Methodology: Self-Validating TCO-NHS Ester Conjugation
To deploy TCO in a biological system, it must first be conjugated to a targeting vector, typically a monoclonal antibody (mAb). The most robust method utilizes TCO-PEG-NHS esters to target primary amines (lysine residues) on the antibody [7].
A common failure point in bioconjugation is "blind" processing—executing steps without verifying intermediate success. The following protocol is designed as a self-validating system , ensuring that both the chemical integrity of the NHS ester and the biological integrity of the antibody are preserved.
Workflow Diagram
Step-by-step workflow for TCO-NHS ester antibody conjugation.
Step-by-Step Protocol
Step 1: Antibody Preparation (The Causality of pH and Buffer)
-
Action: Buffer exchange the antibody (2-5 mg/mL) into 0.1 M Sodium Bicarbonate buffer, pH 8.3–8.5 using an Amicon Ultra 30K spin filter [8].
-
Causality: NHS esters react exclusively with unprotonated primary amines. At physiological pH (7.4), most lysines are protonated. Raising the pH to 8.3–8.5 shifts the equilibrium, exposing the nucleophilic amine. Furthermore, storage buffers containing Tris or Glycine must be rigorously removed, as these free amines will competitively consume the NHS ester.
Step 2: TCO-NHS Ester Preparation (The Causality of Hydrolysis)
-
Action: Equilibrate the TCO-PEG4-NHS ester vial to room temperature for 20 minutes before opening. Dissolve in anhydrous DMSO or DMF to a concentration of 10 mM [7].
-
Causality: NHS esters are highly susceptible to moisture-induced hydrolysis. Opening a cold vial causes condensation, instantly destroying the reagent. Anhydrous DMSO ensures the ester remains intact until introduced to the aqueous antibody solution.
Step 3: Conjugation Reaction
-
Action: Add the TCO-NHS ester to the antibody solution at a 10-to-1 molar excess (Ester:Antibody). Vortex gently and incubate for 1–2 hours at room temperature in the dark [8].
-
Causality: A 10-fold excess typically yields a Degree of Labeling (DOL) of 2 to 4 TCO moieties per antibody, which is optimal. Higher ratios risk over-labeling, which can induce antibody aggregation or mask the antigen-binding region (CDRs).
Step 4: Quenching and Purification
-
Action: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes to quench unreacted NHS esters. Purify the conjugate using a Zeba Spin Desalting Column (40K MWCO) pre-equilibrated with 1X PBS [8].
-
Causality: Tris contains a highly reactive primary amine that scavenges residual NHS ester, preventing further modification of the antibody during the purification phase.
Step 5: Self-Validation (Degree of Labeling)
-
Action: Measure the final antibody concentration via NanoDrop (A280). To validate TCO incorporation, react a 5
g aliquot of the purified conjugate with a known excess of a fluorescent tetrazine (e.g., Tz-Cy5) for 30 minutes. Measure the fluorescence/absorbance to calculate the exact number of TCOs per antibody. -
Causality: Without this step, you are assuming the chemistry worked. By utilizing the ultra-fast IEDDA reaction with a fluorescent probe, you create a self-validating feedback loop that confirms both the presence and the biological availability of the TCO linkers before proceeding to expensive in vivo models.
Conclusion
The integration of TCO linkers into drug discovery pipelines represents a paradigm shift in how we approach targeted therapeutics. By understanding the causal mechanisms behind ring strain, orbital overlap, and tautomerization-driven elimination, scientists can rationally design highly specific, bioorthogonal systems. Whether engineering the next generation of pre-targeted radioimmunotherapies or localized click-to-release prodrugs, mastering TCO chemistry is an indispensable skill for the modern bioconjugation scientist.
References
-
Ravasco, J. et al. "Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs." NIH PMC. Available at:[Link]
-
D-NB.info. "A computational model to predict the Diels–Alder reactivity of aryl/alkyl-substituted tetrazines." D-NB. Available at: [Link]
-
MDPI. "Activation and Delivery of Tetrazine-Responsive Bioorthogonal Prodrugs." MDPI. Available at: [Link]
-
ChemRxiv. "Click-to-release for controlled immune cell activation: tumor-targeted unmasking of an IL12 prodrug." ChemRxiv. Available at: [Link]
-
Fürth Lab. "This protocol outlines antibody conjugation by NHS-esters." Fürth Lab. Available at: [Link]
Methodological & Application
Advanced Site-Specific Antibody Labeling with TCO-PEG3-Amine: A Comprehensive Guide for Bioorthogonal Conjugation
Executive Summary & Mechanistic Rationale
TCO-PEG3-Amine is a highly reactive, bifunctional crosslinker designed for inverse electron demand Diels-Alder (IEDDA) click chemistry[1]. It features a trans-cyclooctene (TCO) moiety that reacts with tetrazines at unmatched kinetic speeds, a hydrophilic PEG3 spacer to prevent aggregation, and a primary amine for covalent attachment to biomolecules[2].
While traditional antibody bioconjugation relies on non-specific NHS-ester labeling of surface lysines, this random approach yields highly heterogeneous mixtures and risks modifying the antigen-binding (Fab) region, leading to a loss of immunoreactivity. To achieve professional-grade, site-specific conjugation, the primary amine of TCO-PEG3-Amine must be strategically targeted to the Fc region. This guide details the two premier methodologies for achieving this: Carbohydrate-Directed Reductive Amination and Microbial Transglutaminase (mTGase) Enzymatic Conjugation .
Strategy A: Fc-Glycan Oxidation & Reductive Amination
Antibodies possess conserved N-linked glycans at the N297 residue of the Fc region. By treating the antibody with sodium periodate (NaIO₄), the cis-diols of terminal carbohydrates (such as galactose or sialic acid) are selectively oxidized into reactive aldehydes[3]. The primary amine of TCO-PEG3-Amine then condenses with these aldehydes to form a Schiff base (imine). To create a self-validating and permanent linkage, sodium cyanoborohydride (NaCNBH₃) is introduced to selectively reduce the labile Schiff base into a highly stable secondary amine without over-reducing unreacted aldehydes.
Strategy B: Enzymatic Conjugation via mTGase
Microbial transglutaminase (mTGase) catalyzes the formation of an isopeptide bond between the γ-carboxamide group of glutamine residues and primary amines[4]. Although native IgGs contain numerous glutamines, mTGase exhibits remarkable regioselectivity for a single conserved glutamine (Q295) in the Fc region[5]. Because Q295 is sterically shielded by the adjacent N297 glycan, the antibody must first be deglycosylated using PNGase F[5]. Once exposed, mTGase covalently attaches TCO-PEG3-Amine directly to Q295, yielding a perfectly homogeneous Drug-to-Antibody Ratio (DAR) of exactly 2.0[6].
Visualizing the Workflow
Figure 1: Site-specific TCO-PEG3-Amine conjugation workflows and IEDDA click chemistry.
Experimental Protocols
Protocol A: Site-Specific Fc-Glycan Labeling (Reductive Amination)
This protocol relies on precise pH control to dictate reaction causality. Acidic conditions favor oxidation, while neutral conditions favor amine nucleophilicity.
Step 1: Buffer Exchange
-
Exchange the native IgG (2–5 mg/mL) into 0.1 M Sodium Acetate buffer, pH 5.5.
-
Causality Check: The acidic pH prevents endogenous lysines from forming premature Schiff bases with newly generated aldehydes during the oxidation phase.
Step 2: Periodate Oxidation
-
Prepare a fresh 100 mM solution of Sodium meta-periodate (NaIO₄) in water. Protect from light.
-
Add NaIO₄ to the antibody solution to achieve a final concentration of 10 mM.
-
Incubate for 30 minutes at room temperature in the dark .
-
Causality Check: Light degrades periodate. Restricting the reaction to 30 minutes prevents over-oxidation and cleavage of the protein backbone[3].
Step 3: Quenching & Purification
-
Add glycerol to a final concentration of 15 mM and incubate for 5 minutes to quench unreacted NaIO₄.
-
Purify the aldehyde-functionalized antibody using a Zeba spin desalting column pre-equilibrated with 0.1 M Sodium Phosphate buffer, pH 7.0.
Step 4: Conjugation & Reduction
-
Add a 50-fold molar excess of TCO-PEG3-Amine (dissolved in anhydrous DMSO) to the oxidized antibody.
-
Immediately add Sodium cyanoborohydride (NaCNBH₃) to a final concentration of 50 mM.
-
Incubate for 2 to 4 hours at room temperature.
-
Causality Check: NaCNBH₃ is strictly required because it selectively reduces the Schiff base without reducing unreacted aldehydes to inert alcohols (which NaBH₄ would do), ensuring the structural integrity of the linkage.
Step 5: Final Purification
-
Remove excess reagents via size exclusion chromatography (SEC) or a 30 kDa MWCO spin filter.
Protocol B: Enzymatic Labeling via mTGase
This protocol utilizes enzymatic precision. The self-validating checkpoint is the complete deglycosylation of the antibody prior to mTGase introduction.
Step 1: Deglycosylation (Checkpoint)
-
Incubate the IgG (2–5 mg/mL in PBS, pH 7.4) with PNGase F (approx. 1 U per µg of antibody) at 37°C for 16 hours[5].
-
Validation: Run a small aliquot on an SDS-PAGE gel. A ~3 kDa downward shift of the heavy chain confirms the removal of the N297 glycan, successfully exposing the Q295 residue.
Step 2: Enzymatic Transamidation
-
To the deglycosylated antibody solution, add TCO-PEG3-Amine to achieve an 80-fold molar excess[4].
-
Add microbial transglutaminase (mTGase) at a ratio of 3–5 U per mg of antibody.
-
Incubate at 37°C for 16 to 24 hours.
-
Causality Check: The massive molar excess of the primary amine (TCO-PEG3-Amine) is required to drive the equilibrium of the transamidation reaction forward, preventing the antibody from cross-linking with its own endogenous lysines.
Step 3: Purification
-
Purify the TCO-labeled antibody using Protein A affinity chromatography to completely remove the mTGase enzyme and excess linker[6]. Elute and neutralize immediately.
Quantitative Data & Methodology Comparison
| Parameter | Method A: Fc-Glycan Oxidation & Reductive Amination | Method B: mTGase Enzymatic Conjugation |
| Target Residue | Oxidized cis-diols on Fc-glycans (e.g., Sialic acid) | Exposed Glutamine (Q295) on Fc heavy chain |
| Typical DAR | 2.0 – 4.0 (Dependent on variable glycan structures) | Exactly 2.0 (Highly homogeneous) |
| Reaction Time | ~4 hours (Multiple sequential steps) | ~16–24 hours (Including deglycosylation) |
| Reagent Excess | 50-fold molar excess of TCO-PEG3-Amine | 80-fold molar excess of TCO-PEG3-Amine |
| Optimal pH | pH 5.5 (Oxidation) / pH 7.0 (Conjugation) | pH 7.4 to 8.0 (Physiological conditions) |
| Fab Preservation | Excellent (Strictly localized to Fc carbohydrates) | Excellent (Strictly localized to Q295 in Fc) |
| Primary Advantage | No protein engineering or enzymes required | Unmatched DAR homogeneity and batch consistency |
References
-
BroadPharm. "TCO-PEG3-amine, 1800507-93-0". BroadPharm Product Catalog. Available at:[2]
-
Vector Labs. "TCO-PEG3-Amine". Vector Labs Product Catalog. Available at:[1]
-
Agarwal, P., & Bertozzi, C. R. (2015). "Site-Specific Antibody–Drug Conjugates: The Nexus of Bioorthogonal Chemistry, Protein Engineering, and Drug Development". Bioconjugate Chemistry. Available at:[3]
-
Dickgiesser, S., et al. (2019). "Site-Specific Antibody-Drug Conjugation Using Microbial Transglutaminase". Methods in Molecular Biology. Available at:[6]
-
Tsuchikama, K., et al. (2019). "Transglutaminase-Mediated Conjugations". Methods in Molecular Biology. Available at:[4]
-
Fang, T., et al. (2024). "Site-Specific Conjugation of Native Antibody: Transglutaminase-Mediated Modification of a Conserved Glutamine". Bioconjugate Chemistry. Available at:[5]
Sources
- 1. vectorlabs.com [vectorlabs.com]
- 2. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transglutaminase-Mediated Conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Site-Specific Antibody-Drug Conjugation Using Microbial Transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
TCO-PEG3-Amine applications in drug delivery systems
Application Note: TCO-PEG3-Amine in Next-Generation Drug Delivery Systems
Executive Summary
This guide details the strategic application of TCO-PEG3-Amine (Trans-Cyclooctene-PEG3-Amine), a high-performance heterobifunctional linker, in the development of targeted drug delivery systems. Unlike traditional conjugation chemistries (e.g., Maleimide-Thiol), TCO-PEG3-Amine enables bioorthogonal Inverse Electron Demand Diels-Alder (IEDDA) ligation. This chemistry is characterized by exceptionally fast kinetics (
This document provides mechanistic insights, validated protocols, and troubleshooting frameworks for utilizing TCO-PEG3-Amine in Antibody-Drug Conjugates (ADCs) , Nanoparticle Engineering , and Pre-targeting strategies .
Technical Profile & Mechanism
Molecule: TCO-PEG3-Amine Function: Heterobifunctional Linker Reactive Groups: [1]
-
Primary Amine (-NH₂): Reacts with activated carboxylic acids (NHS esters) or aldehydes.
-
Trans-Cyclooctene (TCO): Reacts specifically with Tetrazines (Tz).[2][3][4] Spacer: PEG3 (Polyethylene Glycol) enhances water solubility and reduces steric hindrance.[1][5]
The IEDDA Reaction Mechanism
The core value of this molecule lies in the IEDDA reaction.[2][6] TCO acts as the dienophile, reacting with a Tetrazine (diene) to form a stable dihydropyridazine linkage.[1] This reaction is irreversible and occurs rapidly in physiological conditions (pH 7.4, 37°C).
Figure 1: Mechanism of the Inverse Electron Demand Diels-Alder (IEDDA) reaction between TCO and Tetrazine. The release of nitrogen gas drives the reaction forward irreversibly.
Key Applications in Drug Delivery
Modular Antibody-Drug Conjugates (ADCs)
TCO-PEG3-Amine allows for a modular "plug-and-play" synthesis of ADCs. Instead of harsh direct conjugation which may aggregate the antibody, the drug and antibody are functionalized separately and "clicked" together gently.
-
Advantage: High yield in dilute conditions; no copper catalyst toxicity.[1]
-
Workflow:
-
Drug: React Drug-COOH with TCO-PEG3-Amine
Drug-TCO . -
Antibody: React mAb-Lysine with Tetrazine-NHS
mAb-Tetrazine . -
Ligation: Mix Drug-TCO + mAb-Tetrazine
ADC .
-
Pre-Targeting Drug Delivery
This is the most advanced application. A TCO-tagged antibody is administered first and allowed to accumulate at the tumor while clearing from the blood.[7] Subsequently, a small, fast-clearing Tetrazine-Drug is administered. The two click in vivo at the tumor site.
-
Advantage: Decouples the pharmacokinetics of the antibody (long circulation) from the toxic payload, reducing systemic toxicity (side effects).
Figure 2: Two-step Pre-targeting strategy. The TCO-modified antibody effectively 'paints' the tumor, creating a landing pad for the subsequently injected Tetrazine-drug.
Experimental Protocols
Protocol A: Conjugation of TCO-PEG3-Amine to a Carboxyl-Drug
Objective: To functionalize a small molecule drug or nanoparticle surface (containing -COOH) with TCO.
Materials:
-
Carboxyl-containing Drug/Nanoparticle (10 mg/mL in DMSO or MES buffer).
-
TCO-PEG3-Amine (Stock: 100 mM in dry DMSO).
-
Activation Buffer: 0.1 M MES, pH 5.5.
-
Reaction Buffer: PBS, pH 7.4.
Procedure:
-
Activation:
-
Conjugation:
-
Adjust pH to 7.2–7.5 using 1M NaHCO₃ or by buffer exchange (if particle).
-
Immediately add TCO-PEG3-Amine (5–10 equivalents relative to carboxyl groups).
-
Reasoning: The amine on the TCO linker reacts with the semi-stable NHS-ester formed in step 1.
-
Incubate for 2–4 hours at RT or overnight at 4°C.
-
-
Quenching & Purification:
-
Add Hydroxylamine or Tris (pH 8.0) to quench remaining NHS esters.
-
Small Molecules: Purify via HPLC (Reverse Phase) or Flash Chromatography.
-
Nanoparticles: Purify via Centrifugal Filtration (Amicon) or Dialysis against PBS to remove excess TCO linker.
-
Protocol B: The Click Reaction (Ligation)
Objective: To conjugate the TCO-Drug to a Tetrazine-Antibody.
Procedure:
-
Preparation: Ensure both the TCO-Drug and Tetrazine-Antibody are in compatible buffers (PBS, Saline, or cell media). DMSO up to 20% is tolerated if drug solubility is an issue.
-
Mixing: Add TCO-Drug (2–5 fold molar excess over Tetrazine groups on mAb) to the mAb solution.
-
Incubation:
-
Incubate for 30–60 minutes at RT.
-
Note: Due to fast kinetics (
), reaction is often complete in minutes.
-
-
Validation: Analyze by SDS-PAGE (mass shift) or UV-Vis (disappearance of Tetrazine absorbance at 520 nm).
Data Summary & Troubleshooting
Table 1: Physicochemical Properties
| Property | Specification | Relevance |
|---|---|---|
| Molecular Weight | ~372.5 Da | Small enough to minimize immunogenicity. |
| Solubility | DMSO, DMF, Water | PEG3 spacer ensures aqueous solubility. |
| Storage | -20°C, Desiccated, Dark | TCO is sensitive to light and isomerization. |
| Stability | High (Conjugated) | Stable in serum for days; TCO alone can isomerize to inactive cis form if mishandled. |
Table 2: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
|---|---|---|
| Low Conjugation Yield | Hydrolysis of NHS ester | Increase EDC/NHS concentration; work quickly after activation; ensure buffers are dry. |
| Precipitation | Hydrophobic Drug | Increase DMSO % in reaction (up to 20%); use TCO-PEG4 or PEG8 variants if available. |
| No "Click" Reaction | TCO Isomerization | TCO may have converted to cis-cyclooctene (inactive).[10] Use fresh TCO stock; store under Argon. |
| Aggregation | Over-labeling | Reduce molar excess of TCO-PEG3-Amine during initial conjugation. |
References
-
Rossin, R., et al. (2010). "In vivo chemistry for pretargeted tumor imaging in live mice." Angewandte Chemie International Edition. Link
-
Blackman, M. L., et al. (2008). "Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity."[1] Journal of the American Chemical Society. Link
-
Devaraj, N. K. (2018). "Bioorthogonal Chemistry: Strategies and Recent Developments." ACS Central Science. Link
-
Vector Laboratories. "TCO-PEG3-Amine Product Guide and Protocols." Vector Labs Technical Documentation. Link
-
BroadPharm. "TCO-PEG3-Amine: Properties and Click Chemistry Applications." BroadPharm Product Catalog. Link
Sources
- 1. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. TCO-C3-PEG3-C3-amine, 2028288-77-7 | BroadPharm [broadpharm.com]
Advanced ADC Development: Site-Specific Conjugation Using TCO-PEG3-Amine
Application Note & Technical Guide
Executive Summary
The development of next-generation Antibody-Drug Conjugates (ADCs) has shifted decisively from heterogeneous random conjugations to site-specific methodologies. TCO-PEG3-Amine represents a critical tool in this transition. This heterobifunctional linker combines a trans-cyclooctene (TCO) moiety—the most reactive dienophile for bioorthogonal click chemistry—with a primary amine, separated by a hydrophilic PEG3 spacer.
While the TCO group enables ultra-fast Inverse Electron Demand Diels-Alder (IEDDA) reactions with tetrazines, the primary amine functionality allows this linker to serve as a substrate for Microbial Transglutaminase (mTGase) . This unique dual-functionality allows researchers to enzymatically install TCO handles at specific glutamine residues (e.g., Q295) on the antibody, creating a homogeneous "Click-Ready" antibody scaffold with a defined Drug-to-Antibody Ratio (DAR) of 2.0 or 4.0.
This guide details the protocol for chemoenzymatic conjugation , a superior alternative to random lysine modification, ensuring high stability, preserved binding affinity, and consistent pharmacokinetics.
Mechanism of Action
The Chemoenzymatic Strategy
The primary amine of TCO-PEG3-Amine mimics the
-
Target: Gln295 (Q295) in the Fc region of IgG1 (requires deglycosylation to access).[1][2]
-
Result: Site-specific covalent attachment of the TCO handle.
The Bioorthogonal "Click" (IEDDA)
Once the antibody is TCO-functionalized, the payload (drug) is attached via an IEDDA reaction.[3][4][5]
-
Reactants: TCO (on Antibody) + Tetrazine (on Payload).[6][7]
-
Kinetics:
(orders of magnitude faster than strain-promoted azide-alkyne cycloaddition). -
Byproduct: Nitrogen gas (
)—making the reaction irreversible and entropy-driven.
Pathway Visualization
Figure 1: Workflow for chemoenzymatic synthesis of ADCs using TCO-PEG3-Amine and mTGase.
Experimental Protocols
Phase 1: Preparation of "Click-Ready" Antibody (mTGase Conjugation)
Objective: Install TCO-PEG3-Amine onto the Q295 residue of deglycosylated IgG1.
Materials:
-
Antibody: Human IgG1 (10 mg/mL in PBS).
-
Linker: TCO-PEG3-Amine (100 mM stock in DMSO). Note: Store at -20°C; avoid repeated freeze-thaw.
-
Enzymes: PNGase F (deglycosylation), Microbial Transglutaminase (mTGase, >10 U/mg).
-
Buffer: PBS (pH 7.4) or Tris-HCl (pH 8.0). Avoid amine-containing buffers like Tris for the conjugation step if possible, though mTGase tolerates them better than NHS reactions.
Protocol:
-
Deglycosylation:
-
Dilute IgG1 to 5 mg/mL in PBS.
-
Add PNGase F (5 U per mg of antibody).
-
Incubate at 37°C for 4–16 hours.
-
Validation: Verify deglycosylation by SDS-PAGE (shift of Heavy Chain from ~50 kDa to ~48 kDa) or LC-MS (loss of ~2890 Da).
-
-
Enzymatic Conjugation:
-
Stoichiometry: Add TCO-PEG3-Amine to the deglycosylated antibody at a 40–80 molar excess (e.g., for 1 µM Ab, use 40–80 µM Linker).
-
Expert Insight: Small amine substrates require high excess to compete with water and drive kinetics in the mTGase active site.
-
-
Enzyme Addition: Add mTGase (typically 1–5 U per mg of antibody).
-
Incubation: Incubate at 25°C (Room Temp) or 37°C for 16–20 hours.
-
Note: Do not shake vigorously; gentle rotation is preferred to avoid protein aggregation.
-
-
Purification (Critical):
-
Remove excess TCO-PEG3-Amine and mTGase enzyme.
-
Method: Tangential Flow Filtration (TFF) or extensive dialysis against PBS.
-
Why: Unreacted TCO linker will quench your Tetrazine-Drug in the next step, wasting expensive payload.
-
Phase 2: Payload Attachment (IEDDA Click Reaction)
Objective: Conjugate Tetrazine-MMAE (or similar payload) to the TCO-Antibody.
Protocol:
-
Reaction:
-
Calculate the molar concentration of TCO-groups on the antibody (assuming DAR ~2 from Phase 1).
-
Add Tetrazine-Payload at a 1.5 – 2.0 molar excess relative to TCO groups (i.e., 3–4 eq per Antibody).
-
Incubate at Room Temperature for 1–2 hours. No catalyst is required.[8]
-
-
Quenching (Optional but Recommended):
-
Add a scavenger (e.g., excess TCO-OH or Norbornene) to react with any remaining Tetrazine-Drug.
-
-
Final Purification:
-
Perform size-exclusion chromatography (SEC) or desalting (PD-10) to remove free drug.
-
Safety: Handle cytotoxic payloads in a BSC (Biosafety Cabinet).
-
Quality Control & Characterization
A self-validating system requires rigorous analytics.
| Analysis Method | Parameter Measured | Expected Result |
| HIC-HPLC | Hydrophobicity / DAR | Distinct peak shift. TCO-Ab is more hydrophobic than Native Ab. ADC is significantly more hydrophobic. |
| LC-MS (Intact) | Molecular Weight | Step 1: Mass shift of +2 x (Linker MW - 17 Da [NH3 loss]). Step 2: Mass shift corresponding to Tetrazine-Drug addition. |
| SEC-HPLC | Aggregation | >95% Monomer. High levels of aggregates indicate poor linker solubility or harsh conjugation conditions. |
| Endotoxin | Contamination | < 0.1 EU/mg (Critical for in vivo studies). |
Mass Spectrometry Calculation Example
-
Native IgG1 (deglycosylated): ~145,000 Da.
-
TCO-PEG3-Amine MW: 372.5 Da.
-
Conjugation Change: +372.5 - 17.03 (NH3) = +355.47 Da per site.
-
Target Mass (DAR 2): 145,000 + (2 * 355.5) ≈ 145,711 Da.
Troubleshooting & Expert Tips
TCO Stability (The "Achilles Heel")
-
Issue: Trans-cyclooctene is high-energy and can isomerize to the unreactive cis-cyclooctene (CCO) upon prolonged storage or exposure to thiols.
-
Solution:
-
Store TCO-PEG3-Amine stock at -20°C or -80°C under argon/nitrogen.
-
Use fresh stock for every conjugation.
-
Test: Perform a small-scale "click test" with a fluorogenic tetrazine dye before committing expensive antibody.
-
Low Conjugation Efficiency (mTGase)
-
Cause: Steric hindrance or insufficient deglycosylation.
-
Solution:
-
Ensure complete deglycosylation (check N297).
-
Increase linker molar excess (up to 100x).
-
Verify mTGase activity (commercial enzymes vary in specific activity).
-
Aggregation
-
Cause: Hydrophobic nature of TCO or Payload.
-
Solution: The PEG3 spacer in TCO-PEG3-Amine is designed to mitigate this. If aggregation persists, ensure the payload also contains a PEG spacer (e.g., Tetrazine-PEG4-MMAE).
References
- Jeger, S. et al. (2010). Site-Specific and Stoichiometric Modification of Antibodies by Bacterial Transglutaminase.
- Rossin, R. et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition. (Foundational reference for TCO-Tetrazine kinetics).
Sources
- 1. Transglutaminase-Mediated Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 2. Transglutaminase-Mediated Conjugations [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. Next-Generation of Novel Antibody-Drug Conjugates: Click Chemistry ADCs | AxisPharm [axispharm.com]
- 8. vectorlabs.com [vectorlabs.com]
Application Note: Surface Modification via TCO-PEG3-Amine and IEDDA Click Chemistry
Introduction & Mechanistic Rationale
For researchers and drug development professionals engineering targeted nanocarriers, biosensors, or functionalized glass substrates, achieving rapid, site-specific, and stable surface conjugation is a critical bottleneck. The Inverse Electron-Demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine (Tz) has emerged as the premier bioorthogonal click chemistry methodology[1],[2].
Using TCO-PEG3-Amine as the surface functionalization anchor provides three distinct mechanistic advantages:
-
The Amine Nucleophile: Allows for highly efficient coupling to carboxylated or epoxy-functionalized surfaces via standard EDC/NHS chemistry[3].
-
The PEG3 Spacer: This hydrophilic, flexible linker is an active design choice. It extends the TCO moiety away from the steric bulk of the surface, preventing the hydrophobic TCO from collapsing onto the substrate and ensuring it remains sterically accessible for the subsequent click reaction[4].
-
The TCO Moiety: As a highly strained dienophile, TCO reacts with tetrazine without the need for cytotoxic copper catalysts, driven to irreversibility by the release of nitrogen gas (
)[2].
Logical mechanism of the IEDDA reaction between TCO and Tetrazine.
Quantitative Superiority of IEDDA Kinetics
When designing a surface modification workflow, the choice of bioorthogonal chemistry directly impacts the survival of sensitive biological payloads. As summarized below, the TCO/Tetrazine IEDDA reaction outperforms both Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) by orders of magnitude[5],[6],[7].
Table 1: Comparison of Bioorthogonal Reaction Kinetics
| Reaction Type | Reactive Components | Catalyst Required? | Rate Constant ( | Biocompatibility |
| IEDDA | TCO + Tetrazine | None | Excellent (Aqueous compatible) | |
| SPAAC | DBCO + Azide | None | High | |
| CuAAC | Alkyne + Azide | Yes (Cu(I)) | Poor (Cytotoxic metal) |
Experimental Workflow
Four-phase workflow for surface modification using TCO-PEG3-Amine.
Step-by-Step Protocol: A Self-Validating System
To ensure a trustworthy and reproducible process, this protocol is designed as a self-validating system. We do not proceed blindly to payload conjugation; instead, we validate the TCO activation first.
Phase 1: Carboxyl Activation (EDC/NHS Chemistry)
Causality Check: EDC activates the carboxylate to form an O-acylisourea intermediate. Because this intermediate hydrolyzes rapidly in water, Sulfo-NHS is added to convert it into a semi-stable NHS-ester. This reaction must occur at a slightly acidic pH to balance EDC reactivity with the prevention of premature hydrolysis[3].
-
Preparation: Suspend carboxylated nanoparticles or submerge glass slides in 0.1 M MES buffer (pH 5.5–6.0).
-
Activation: Add EDC·HCl to a final concentration of 2 mM and Sulfo-NHS to 5 mM.
-
Incubation: React for 15–30 minutes at room temperature with gentle agitation.
Phase 2: TCO-PEG3-Amine Coupling
Causality Check: The buffer must now be exchanged to a slightly alkaline pH. At pH 7.5, the primary amine on the TCO-PEG3-Amine is sufficiently deprotonated to act as a potent nucleophile, attacking the NHS-ester to form a stable amide bond[3].
-
Buffer Exchange: Rapidly wash the activated surface with cold PBS (pH 7.2–7.5) to remove unreacted EDC/NHS. Speed is critical here, as the NHS-ester half-life is limited.
-
Coupling: Immediately add TCO-PEG3-Amine (1–5 mM final concentration) dissolved in PBS (or with a small percentage of DMSO if solubility requires).
-
Incubation: React for 2 hours at room temperature.
-
Purification: Wash extensively with PBS to remove unreacted TCO-PEG3-Amine.
Phase 3: Quality Control (The Self-Validating Step)
Before committing high-value therapeutic payloads (e.g., monoclonal antibodies), validate the TCO surface density.
-
Aliquot: Isolate a 1% fraction of the TCO-modified surface.
-
Fluorescent Probe: Incubate with 1 µM of a fluorophore-conjugated Tetrazine (e.g., Cy5-Tetrazine) for 15 minutes.
-
Validation: Wash extensively and measure fluorescence. A strong signal relative to a non-modified control confirms that the TCO groups are present, active, and sterically accessible.
Phase 4: Tetrazine Conjugation (IEDDA Click)
Causality Check: Because the IEDDA reaction achieves rate constants up to
-
Conjugation: Add the Tetrazine-functionalized payload (e.g., Tz-Antibody or Tz-Drug) to the TCO-modified surface in a physiological buffer.
-
Incubation: React for 15–30 minutes at room temperature. No catalyst is required[2].
-
Quenching (Optional but Recommended): If unreacted Tetrazine-payload remains and threatens to cause off-target background in downstream assays, add a 5- to 10-fold molar excess of free TCO-PEG3-Amine to quench the reactive methyltetrazine groups. Incubate for an additional 30 minutes[8].
Troubleshooting & Critical Parameters
-
Isomerization Degradation: The trans-cyclooctene ring is highly strained. Prolonged exposure to heat, UV light, or extreme pH will trigger isomerization into the thermodynamically stable, but completely unreactive, cis-cyclooctene (CCO). Always store TCO-PEG3-Amine at -20°C and perform surface modifications promptly.
-
Steric Hindrance: If the Phase 3 validation yields low fluorescence despite successful Phase 1 activation, the surface density of carboxyl groups may be too high, causing the TCO-PEG3 chains to entangle. Reduce the EDC/NHS concentration to lower the modification density and improve accessibility.
References
-
Evaluation of the inverse electron demand Diels-Alder reaction in rats using a scandium-44-labelled tetrazine for pretarget - d-nb.info. URL: 1
-
Inverse Electron Demand Diels-Alder Reaction (IEDDA) - Creative Biolabs. URL: 2
-
Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing). URL: 5
-
The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC. URL: 6
-
TCO-PEG3-Amine - Vector Labs. URL: 4
-
Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering - Frontiers. URL: 7
-
Technical Support Center: Quenching Unreacted Biotin-PEG4-MeTz - Benchchem. URL: 8
-
Sequencing of glycosaminoglycans with potential to interrogate sequence-specific interactions - Radboud Repository. URL: 3
Sources
- 1. d-nb.info [d-nb.info]
- 2. Inverse Electron Demand Diels-Alder Reaction - Creative Biolabs [creative-biolabs.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 6. The inverse electron-demand Diels-Alder reaction as a new methodology for the synthesis of 225Ac-labelled radioimmunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering [frontiersin.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Peptide and Oligonucleotide Labeling with TCO-PEG3-Amine
Introduction: Harnessing Bioorthogonal Chemistry for Precision Bioconjugation
In the landscape of modern drug development and molecular biology, the ability to selectively and efficiently label biomolecules is paramount. TCO-PEG3-Amine emerges as a pivotal tool in this domain, offering a gateway to the powerful world of bioorthogonal "click chemistry". This heterobifunctional linker features a trans-cyclooctene (TCO) group, a highly strained alkene, and a primary amine, connected by a flexible, hydrophilic three-unit polyethylene glycol (PEG) spacer.
The TCO moiety is the reactive handle for one of the fastest bioorthogonal reactions known: the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition with a tetrazine (Tz) partner.[1] This reaction is characterized by its exceptional speed (with rate constants up to 10^6 M⁻¹s⁻¹), high selectivity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for cytotoxic catalysts like copper.[1][2] The primary amine of TCO-PEG3-Amine provides a versatile point of attachment to peptides and oligonucleotides, enabling their site-specific modification with the TCO group. The PEG3 spacer enhances aqueous solubility and minimizes steric hindrance, facilitating efficient conjugation.[3]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of TCO-PEG3-Amine for the precise labeling of peptides and oligonucleotides, paving the way for advanced applications in targeted drug delivery, molecular imaging, and diagnostics.[3][4]
Core Principles: The Chemistry of TCO-PEG3-Amine Conjugation
The journey to a TCO-labeled biomolecule begins with the covalent attachment of the TCO-PEG3-Amine linker. The strategy for this initial conjugation is dictated by the nature of the target biomolecule.
For Peptides: The primary amine of TCO-PEG3-Amine can be readily coupled to carboxylic acid groups present on a peptide. These include the C-terminal carboxyl group and the side chains of aspartic acid and glutamic acid residues. This is typically achieved using carbodiimide chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the primary amine of TCO-PEG3-Amine to form a stable amide bond. The inclusion of NHS stabilizes the activated carboxyl group by converting it into a more stable, amine-reactive NHS ester, which enhances the coupling efficiency and reduces side reactions.[5][6]
For Oligonucleotides: A common and effective method for labeling oligonucleotides with an amine-containing linker is through post-synthetic modification of a terminal phosphate group, typically the 5'-phosphate.[7] Similar to peptide conjugation, EDC can be used to activate the phosphate group, which then reacts with the primary amine of TCO-PEG3-Amine to form a stable phosphoramidate bond. The addition of imidazole is often recommended to catalyze this reaction.[7]
The subsequent step, the bioorthogonal ligation, involves the reaction of the now TCO-functionalized peptide or oligonucleotide with a tetrazine-modified molecule of interest (e.g., a fluorescent dye, a cytotoxic drug, or a radiolabel).
Data Presentation: Key Parameters for Successful Conjugation
The efficiency of the labeling process is influenced by several factors. The following tables provide a summary of key quantitative data to guide your experimental design.
Table 1: Recommended Molar Ratios for Peptide Labeling with TCO-PEG3-Amine using EDC/NHS Chemistry
| Reagent | Molar Ratio (relative to Peptide) | Rationale |
| TCO-PEG3-Amine | 10 - 50 fold excess | Drives the reaction towards product formation and compensates for potential hydrolysis of the activated ester. |
| EDC | 1.5 - 2 fold excess over TCO-PEG3-Amine | Ensures sufficient activation of the carboxyl groups on the peptide. |
| NHS/Sulfo-NHS | 0.5 - 1 fold molar equivalent to EDC | Stabilizes the activated intermediate, increasing the yield of the desired conjugate.[5] |
Table 2: Recommended Conditions for Oligonucleotide Labeling with TCO-PEG3-Amine
| Parameter | Recommended Value | Rationale |
| Reaction Buffer | 0.1 M Imidazole, pH 6.0-7.0 | Imidazole acts as a catalyst for the phosphoramidate bond formation.[7] |
| TCO-PEG3-Amine Concentration | 0.1 - 0.25 M | A high concentration of the amine linker promotes efficient conjugation. |
| EDC Concentration | 1.5 - 2 fold molar excess over oligonucleotide | Ensures sufficient activation of the 5'-phosphate group. |
| Reaction Time | 2 - 16 hours at room temperature | Allows for the completion of the conjugation reaction. |
Experimental Protocols
These protocols are designed to be self-validating, with purification and characterization steps integrated to ensure the integrity of the final product.
Protocol 1: Peptide Labeling with TCO-PEG3-Amine via EDC/NHS Coupling
This protocol details the labeling of a peptide containing accessible carboxylic acid groups.
-
Peptide of interest
-
TCO-PEG3-Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Desalting columns or reverse-phase high-performance liquid chromatography (RP-HPLC) system
Caption: Workflow for peptide labeling with TCO-PEG3-Amine.
-
Peptide Preparation: Dissolve the peptide in Coupling Buffer at a concentration of 1-5 mg/mL.
-
Reagent Preparation:
-
Immediately before use, prepare a 10-50 mM stock solution of TCO-PEG3-Amine in anhydrous DMF or DMSO.
-
Immediately before use, prepare a solution of EDC and NHS (or Sulfo-NHS) in Activation Buffer. A typical concentration is 10-20 mg/mL for each.
-
-
Activation of Peptide Carboxyl Groups (Two-Step Method Recommended):
-
Add a 1.5 to 2-fold molar excess of the EDC/NHS solution to the peptide solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Coupling Reaction:
-
Add a 10 to 50-fold molar excess of the TCO-PEG3-Amine stock solution to the activated peptide solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer if necessary.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Solution to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.
-
Purification:
-
Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.
-
For higher purity, use RP-HPLC. Monitor the elution profile at 220 nm and 280 nm.[8]
-
-
Characterization: Confirm the successful conjugation and determine the degree of labeling using mass spectrometry (MALDI-TOF or ESI-MS).[9][10] The mass of the TCO-labeled peptide will be increased by the mass of the TCO-PEG3-Amine linker.
Protocol 2: Oligonucleotide Labeling with TCO-PEG3-Amine at the 5'-Phosphate
This protocol is suitable for oligonucleotides that have a 5'-phosphate group.
-
5'-phosphorylated oligonucleotide
-
TCO-PEG3-Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
Imidazole
-
Reaction Buffer: 0.1 M Imidazole, pH 6.0-7.0
-
Nuclease-free water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange (AEX) HPLC system
Caption: Workflow for 5'-phosphate oligonucleotide labeling.
-
Oligonucleotide Preparation: Dissolve the 5'-phosphorylated oligonucleotide in the Reaction Buffer to a final concentration of 1-2 mM.
-
TCO-PEG3-Amine Solution: Prepare a 0.5 M solution of TCO-PEG3-Amine in the Reaction Buffer.
-
Reaction Setup:
-
In a microcentrifuge tube, combine 10 µL of the oligonucleotide solution with 10 µL of the TCO-PEG3-Amine solution.
-
Add approximately 1.5-2 molar equivalents of solid EDC to the mixture. For example, for 10 nmol of oligonucleotide, add approximately 3-4 mg of EDC.
-
Vortex briefly to dissolve the EDC.
-
-
Incubation: Incubate the reaction mixture for 2-16 hours at room temperature.
-
Purification:
-
Purify the TCO-labeled oligonucleotide from unreacted TCO-PEG3-Amine, EDC, and byproducts using HPLC.[11][12][13]
-
RP-HPLC: This is often suitable for shorter oligonucleotides and separates based on hydrophobicity. The TCO group will increase the hydrophobicity of the oligonucleotide, leading to a longer retention time.[14]
-
AEX-HPLC: This method separates based on charge and is effective for purifying oligonucleotides of varying lengths.[12]
-
-
Characterization: Confirm the successful conjugation by mass spectrometry (MALDI-TOF or ESI-MS).[15] The mass of the labeled oligonucleotide will show an increase corresponding to the mass of the TCO-PEG3-Amine linker.
Trustworthiness: Self-Validating Systems and Quality Control
The integrity of your research hinges on the quality of your reagents. The protocols outlined above incorporate critical purification and characterization steps to ensure a self-validating workflow.
-
Chromatographic Purification: HPLC is a powerful tool not only for purification but also for initial assessment of the reaction's success. The appearance of a new peak with a different retention time compared to the starting material is a strong indicator of successful labeling.[11]
-
Mass Spectrometry: This is the gold standard for confirming the identity of your TCO-labeled biomolecule. It provides an unambiguous measurement of the molecular weight, confirming the covalent attachment of the TCO-PEG3-Amine linker.[9][15]
-
Functional Assays: Following the TCO-tetrazine ligation with a reporter molecule (e.g., a fluorophore), a functional assay can be performed. For example, the fluorescence intensity of a labeled peptide or oligonucleotide can be quantified to assess the labeling efficiency.
Expertise and Experience: Causality Behind Experimental Choices
-
Choice of Buffers: For peptide labeling with EDC/NHS, an acidic activation buffer (pH 4.5-6.0) is used to protonate the primary amine of TCO-PEG3-Amine, preventing its reaction with the activated carboxyl group before the desired coupling. The coupling reaction is then performed at a slightly basic pH (7.2-7.5) to deprotonate the amine, making it nucleophilic for reaction with the NHS ester.[5] For oligonucleotide labeling, an imidazole buffer is used not only to maintain the pH but also to act as a catalyst.[7]
-
Molar Excess of Reagents: A significant molar excess of TCO-PEG3-Amine and the coupling reagents is used to drive the reaction to completion, especially when dealing with low concentrations of the biomolecule. This is a common strategy in bioconjugation to maximize the yield of the desired product.[16]
-
Stability of TCO: While the TCO group is stable in aqueous buffers, it can be sensitive to certain conditions, such as high concentrations of thiols.[3] It is advisable to avoid strong reducing agents in the reaction and storage buffers. For long-term storage, it is recommended to store TCO-labeled biomolecules at -20°C or -80°C.
By understanding the principles behind these experimental choices, researchers can troubleshoot and optimize the labeling protocols for their specific applications, ensuring reproducible and reliable results.
References
- National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Chemical linkers for post-synthetic modifications of oligonucleotides.
- Biosearch Technologies. (2025, January 8). Know your oligo mod: amino linkers. The BiosearchTech Blog.
- ResearchGate. (n.d.). Postsynthetic labeling of amino-modified oligonucleotides: (i) Chemical....
- ACS Omega. (2020, December 18).
- Oxford Academic. (n.d.). Photocleavable aminotag phosphoramidites for 5′-termini DNA/RNA labeling. Nucleic Acids Research.
- TriLink BioTechnologies. (n.d.). DNA Linker and Spacer Reagents and Their Utility.
- Waters Corporation. (n.d.). RP-HPLC method for the Purification of Labeled Synthetic Oligonucleotides Using XTerra® MS C18 Columns.
- TCI Chemicals. (n.d.). TCO (trans-cyclooctene) Derivatives: The Fastest Click Reaction Reagents.
- G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
- PMC. (2019, May 26). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I)
- RSC Publishing. (2023, July 26). Radiolabelling of peptides with tetrazine ligation based on the inverse electron-demand Diels–Alder reaction.
- Benchchem. (n.d.). Protocol for EDC/NHS Coupling with Amino-PEG3-CH2COOH: A Detailed Guide for Researchers.
- PMC - NIH. (n.d.). trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling.
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
- ResearchGate. (n.d.). Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I)
- ACS Publications. (2023, March 27). trans-Cyclooctene- and Bicyclononyne-Linked Nucleotides for Click Modification of DNA with Fluorogenic Tetrazines and Live Cell Metabolic Labeling and Imaging.
- Waters Corporation. (n.d.). RP-HPLC Method For The Purification Of Labeled Synthetic Oligonucleotides Using XTerra MS C18 Columns.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- Glen Research. (n.d.). Glen Report 1-21: Chemical Modification of the 5'-Terminus of Oligonucleotides.
- ACS Publications. (2022, May 2). Uncovering the Key Role of Distortion in Bioorthogonal Tetrazine Tools That Defy the Reactivity/Stability Trade-Off.
- Creative Proteomics. (n.d.).
- Google Patents. (n.d.). US7183405B2 - Compositions and methods for labeling oligonucleotides.
- PubMed. (2010). Amine coupling through EDC/NHS: a practical approach.
- Gene Link. (n.d.).
- PMC. (n.d.). Post-synthesis DNA Modifications Using a trans-Cyclooctene Click Handle.
- AAT Bioquest. (2025, December 19). Fluorescent Oligonucleotide Labeling Reagents.
- CIL. (2024, October 18).
- BroadPharm. (2022, January 18). Protocol for Amino PEG.
- Oligofastx. (n.d.).
- Mass Spectrometry Research Facility. (n.d.).
- ATDBio. (n.d.).
- ACS Nano. (2019, December 10).
- Semantic Scholar. (2014, March 13). Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry.
- BroadPharm. (n.d.). Protocol for Amino PEG Instructions for Amino PEG Reagents.
- ResearchGate. (n.d.). Demonstrative couplings of TCO‐ and BCN‐functionalized peptides,....
- Biovera. (2024, November 13).
- Benchchem. (n.d.).
- Neuland Labs. (2025, July 28).
- AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG.
Sources
- 1. trans-Cyclooctene — a stable, voracious dienophile for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Post-synthesis DNA Modifications Using a trans-Cyclooctene Click Handle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. shoko-sc.co.jp [shoko-sc.co.jp]
- 10. biovera.com.au [biovera.com.au]
- 11. mz-at.de [mz-at.de]
- 12. oligofastx.com [oligofastx.com]
- 13. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. atdbio.com [atdbio.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. A Guide to the Basics of Peptide Conjugation | Neuland Labs [neulandlabs.com]
Advanced Chemoproteomics: Custom Probe Synthesis and Target Deconvolution using TCO-PEG3-Amine
Abstract
TCO-PEG3-Amine is a specialized heterobifunctional linker designed for high-precision chemoproteomics, drug discovery, and bioorthogonal labeling. Unlike standard protein labeling reagents (e.g., TCO-NHS) that target surface lysines indiscriminately, TCO-PEG3-Amine is engineered to convert carboxyl-containing ligands—such as small molecule drugs, peptides, or metabolites—into highly specific bioorthogonal probes.
This application note details the strategic use of TCO-PEG3-Amine to synthesize "Clickable" affinity probes for Activity-Based Protein Profiling (ABPP) and Target Deconvolution . By leveraging the ultra-fast Inverse Electron Demand Diels-Alder (IEDDA) reaction between Trans-Cyclooctene (TCO) and Tetrazine (Tz), researchers can isolate low-abundance drug targets with exceptional signal-to-noise ratios.
Mechanism of Action & Chemical Logic
The utility of TCO-PEG3-Amine rests on three structural pillars:
-
The Amine Handle (-NH₂): Provides a reactive site for conjugation to carboxylic acids (-COOH) via EDC/NHS or HATU activation. This allows the conversion of almost any carboxyl-bearing pharmacophore into a chemical probe.
-
The PEG3 Spacer: A critical solubility enhancer.[1] TCO is hydrophobic; without the polyethylene glycol (PEG) spacer, the probe might aggregate or alter the binding affinity of the parent drug. The spacer also reduces steric hindrance during the subsequent click reaction.[2]
-
The TCO Warhead: The TCO moiety reacts with Tetrazine derivatives through the IEDDA reaction.[1][2][3][4][5] This is the fastest bioorthogonal reaction known (
), enabling the capture of transient interactions at nanomolar concentrations.
Reaction Pathway Diagram
The following diagram illustrates the transformation of a standard drug into a proteomic probe and its subsequent capture.
Figure 1: Chemoproteomic workflow converting a carboxyl-drug into a TCO-probe for target identification.
Application Note: Synthesis of TCO-Functionalized Small Molecule Probes
This protocol addresses the primary challenge in chemoproteomics: creating a probe that retains the bioactivity of the parent drug.
Experimental Design Considerations
-
Stoichiometry: Use a slight excess of the TCO-PEG3-Amine (1.1–1.2 eq) to ensure complete consumption of the valuable drug precursor.
-
Base Selection: For HATU couplings, use DIPEA (Diisopropylethylamine). For EDC/NHS, maintain a pH of 4.5–6.0 initially, then raise to 7.0–7.5 for the amine reaction.
-
Purification: TCO is sensitive to isomerization (converting to the inactive cis-isomer) under prolonged acidic exposure or heat. Avoid heating above 40°C during solvent removal.
Protocol A: Conjugation via HATU Activation (Organic Phase)
Best for hydrophobic drugs dissolved in DMSO or DMF.
Reagents:
-
Target Ligand (Drug-COOH)
-
TCO-PEG3-Amine
-
HATU (Coupling Agent)[6]
-
DIPEA (Base)
-
Anhydrous DMF or DMSO
Step-by-Step Procedure:
-
Activation: Dissolve the Target Ligand (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) followed by HATU (1.1 eq).
-
Incubation: Stir at room temperature (RT) for 15 minutes to generate the activated ester.
-
Conjugation: Add TCO-PEG3-Amine (1.2 eq) to the mixture.
-
Reaction: Stir at RT for 2–4 hours. Monitor reaction progress via LC-MS (Look for mass shift: +MW of TCO-PEG3-Amine - H₂O).
-
Quenching: Dilute with water or weak acid (0.1% TFA) to quench unreacted active esters.
-
Purification: Purify immediately using Preparative HPLC (Reverse Phase C18).
-
Critical: Use a gradient of Water/Acetonitrile with 0.1% Formic Acid. Do not use strong acids or heat.
-
-
Storage: Lyophilize fractions and store at -20°C under inert gas (Argon/Nitrogen). TCO degrades in air over time.
Application Note: Preparation of TCO-Affinity Beads
TCO-PEG3-Amine can also be used to create "Universal Capture Beads." By conjugating this linker to Carboxyl-Magnetic Beads, you create a surface that can instantly capture any Tetrazine-tagged protein or molecule.
Protocol B: Surface Modification of Carboxyl-Beads
Reagents:
-
Carboxyl-Magnetic Beads (e.g., MagPlex or similar)
-
TCO-PEG3-Amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 50 mM MES, pH 5.0
-
Coupling Buffer: PBS, pH 7.4
Step-by-Step Procedure:
-
Wash: Wash 10 mg of beads 2x with Activation Buffer.
-
Activate: Resuspend beads in 1 mL Activation Buffer containing 5 mg EDC and 5 mg NHS. Rotate for 15 min at RT.
-
Wash: Magnetically separate and wash 1x with Activation Buffer (fast step to remove excess EDC/NHS).
-
Conjugate: Resuspend beads in 1 mL Coupling Buffer containing 1 mM TCO-PEG3-Amine .
-
Incubate: Rotate for 2 hours at RT.
-
Block: Add hydroxylamine or Tris buffer (final 50 mM) to quench remaining NHS esters. Incubate 30 min.
-
Store: Wash 3x with PBS. Store at 4°C. Do not freeze magnetic beads.
Proteomic Workflow: Target Enrichment (The "Click" Step)
Once you have your TCO-Probe (from Protocol A) bound to its target in a cell lysate, you need to retrieve it.
Protocol C: In Situ Click Chemistry & Pull-Down
Reagents:
-
Cell Lysate (treated with TCO-Probe)
-
Tetrazine-Biotin (Detection Reagent)
-
Streptavidin Magnetic Beads[9]
-
Lysis Buffer (e.g., RIPA with protease inhibitors)
Step-by-Step Procedure:
-
Probe Treatment: Treat live cells with the TCO-Probe (1–10 µM) for desired time (e.g., 1–4 hours).
-
Control: Treat a separate set of cells with 10x excess of parent drug (no TCO) before adding the probe to validate specific binding.
-
-
Lysis: Wash cells and lyse in Lysis Buffer. Clarify by centrifugation.[4]
-
Click Reaction: Add Tetrazine-Biotin (50–100 µM) to the lysate.
-
Incubation: Incubate for 30–60 minutes at RT.
-
Why so fast? The TCO-Tetrazine reaction is orders of magnitude faster than Azide-Alkyne click chemistry, reducing background non-specific binding.
-
-
Enrichment: Add Streptavidin Magnetic Beads. Rotate for 1 hour at 4°C.
-
Washing: Wash beads stringently (1% SDS in PBS, then 4M Urea) to remove non-covalent binders.
-
Elution for MS: Perform On-Bead Digestion with Trypsin for LC-MS/MS analysis.
Data Presentation & Troubleshooting
Comparative Analysis of Bioorthogonal Reagents
| Feature | TCO-Tetrazine (IEDDA) | Azide-Alkyne (CuAAC) | Azide-DBCO (SPAAC) |
| Reaction Rate ( | > 800 | ~10–100 | ~1 |
| Catalyst Required? | No | Yes (Copper - Toxic) | No |
| Biocompatibility | Excellent (Live Cell) | Low (Copper toxicity) | Good |
| Steric Bulk | Medium (TCO is larger than Azide) | Low | High (DBCO is bulky) |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conjugation Yield | Hydrolysis of NHS/Active Ester | Ensure anhydrous conditions during activation. Work quickly during the transfer step. |
| No Signal in MS | TCO Isomerization | TCO can revert to cis-cyclooctene (inactive) if stored improperly.[6][8] Use fresh reagents; store at -20°C. |
| High Background | Non-specific sticking of Probe | Use the PEG3 spacer variant (TCO-PEG3-Amine) rather than TCO-Amine to improve solubility. Perform competition controls. |
References
- Knall, A.-C., & Slugovc, C. (2013). Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme. Chemical Society Reviews, 42(12), 5131-5142.
- Rossin, R., et al. (2010). In vivo chemistry for pretargeted tumor imaging in live mice. Angewandte Chemie International Edition, 49(19), 3375-3378.
Sources
- 1. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. escholarship.org [escholarship.org]
- 4. interchim.fr [interchim.fr]
- 5. Tetrazine ligation for chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TCO-PEG3-acid, 2141981-86-2 | BroadPharm [broadpharm.com]
- 7. TCO-C3-PEG3-C3-amine, 2028288-77-7 | BroadPharm [broadpharm.com]
- 8. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
Advanced Bioorthogonal Pretargeted PET/SPECT Imaging using TCO-PEG3-Amine
The Clinical Challenge: Decoupling Biological and Physical Half-Lives
In the development of radiopharmaceuticals for Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), a fundamental physical limitation exists: the mismatch between the biological half-life of large targeting vectors (like monoclonal antibodies or nanoparticles) and the physical half-life of ideal imaging isotopes.
Full-length antibodies typically require 48 to 96 hours to achieve optimal tumor-to-background ratios. However, highly desirable PET isotopes such as
Pretargeted imaging resolves this by decoupling the targeting vector from the radioactive payload. By utilizing the Inverse Electron Demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine (Tz), we can administer a non-radioactive TCO-modified vector, allow it to localize over several days, and subsequently inject a rapidly clearing, radiolabeled tetrazine that "clicks" to the tumor site in vivo[2].
Mechanistic Causality: The Triad of TCO, PEG3, and Amine
As application scientists, we do not select linkers arbitrarily. The TCO-PEG3-Amine molecule is engineered to solve three distinct physicochemical challenges in pretargeted radiochemistry:
-
The TCO Moiety (Kinetic Driver): The trans-cyclooctene ring possesses immense internal strain (~16.7 kcal/mol). This strain significantly lowers the activation energy required for the cycloaddition with an electron-deficient tetrazine. The resulting IEDDA reaction is exceptionally fast (
to M s ), requiring no toxic copper catalysts, making it the premier choice for in vivo click chemistry[3]. -
The PEG3 Spacer (Steric Shielding): When a bulky radiolabeled tetrazine (often chelated to large macrocycles like DOTA or NOTA) approaches the TCO-modified protein, steric clash can severely inhibit the in vivo click efficiency[4]. The hydrophilic 3-unit polyethylene glycol (PEG3) spacer acts as a flexible tether, extending the TCO moiety beyond the protein's hydration shell to ensure maximum accessibility without altering the vector's overall pharmacokinetics.
-
The Primary Amine (Conjugation Anchor): The primary amine is highly nucleophilic at slightly basic pH (7.5–8.0). This allows for highly efficient, stable amide bond formation with carboxyl groups on the targeting vector via standard EDC/NHS activation, avoiding the instability of maleimide-thiol linkages in blood serum.
Fig 1. Chemical logic of TCO-PEG3-Amine conjugation to carboxyl-bearing targeting vectors.
Comparative Kinetics and In Vivo Performance
To understand why the TCO-Tetrazine pair is mandatory for pretargeted PET/SPECT, we must compare its reaction kinetics against other popular bioorthogonal chemistries. Slower reactions (like SPAAC) fail in vivo because the small-molecule radiotracer is excreted through the kidneys before it has time to react with the tumor-bound vector.
Table 1: Comparison of Bioorthogonal Click Chemistries for In Vivo Use
| Reaction Type | Reagents | Rate Constant ( | Catalyst Required | In Vivo Suitability |
| CuAAC | Alkyne + Azide | 10 – 100 | Yes (Copper, Toxic) | Poor (Toxicity) |
| SPAAC | DBCO + Azide | 0.1 – 1.0 | No | Moderate (Too slow for PET) |
| IEDDA | TCO + Tetrazine | 10,000 – 1,000,000 | No | Excellent (Ultra-fast) |
Table 2: Typical Dosimetry and Uptake in TCO-Pretargeted PET Imaging [1]
| Parameter | Direct Radiolabeling (mAb) | Pretargeted IEDDA System |
| Optimal Imaging Time | 72 – 120 hours post-injection | 1 – 2 hours post-Tz injection |
| Compatible Isotopes | ||
| Tumor-to-Muscle Ratio | ~ 3.0 to 5.0 | > 8.0 to 15.0 |
| Background Clearance | Hepatic (Slow) | Renal (Rapid) |
Experimental Protocols: A Self-Validating System
A robust protocol must contain internal logic checks to prevent downstream failures. The following workflows detail the conjugation of TCO-PEG3-Amine to a carboxyl-bearing vector, followed by the in vivo imaging procedure.
Protocol 1: Surface Modification of Carboxyl-Bearing Vectors
Objective: Covalently attach TCO-PEG3-Amine to aspartic/glutamic acid residues on a protein or carboxylated nanoparticle.
Step-by-Step Methodology:
-
Buffer Exchange: Dissolve the targeting vector (e.g., 5 mg/mL) in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Causality: EDC is most efficient at mildly acidic pH, preventing the rapid hydrolysis of the O-acylisourea intermediate.
-
Activation: Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS. Incubate at room temperature for 15 minutes.
-
Quenching & pH Shift: Add 2-mercaptoethanol (to 20 mM) to quench unreacted EDC. Immediately adjust the pH to 7.5–8.0 using 1 M Sodium Bicarbonate. Causality: The primary amine of TCO-PEG3-Amine must be unprotonated to act as a nucleophile. A pH of 8.0 ensures the amine is reactive while the NHS ester remains relatively stable.
-
Conjugation: Add a 20-fold molar excess of TCO-PEG3-Amine (dissolved in anhydrous DMSO; keep DMSO <10% of total volume to prevent protein denaturation). Incubate for 2 hours at room temperature under gentle agitation.
-
Purification: Remove unreacted TCO-PEG3-Amine using a Zeba™ Spin Desalting Column (or equivalent SEC) pre-equilibrated with 1X PBS (pH 7.4).
Self-Validation Checkpoint (TCO Loading Assay): Before proceeding to animals, you must verify that TCO is actively bound to your vector. Take a 10 µL aliquot of your purified TCO-vector and incubate it with a 5-fold excess of a fluorescent tetrazine (e.g., Cy5-Tetrazine) for 15 minutes. Run the sample on an SDS-PAGE gel. If the conjugation was successful, the protein band will exhibit strong Cy5 fluorescence under a gel imager. If it does not fluoresce, the EDC/NHS activation failed, and in vivo imaging will yield zero signal.
Protocol 2: In Vivo Pretargeted PET/SPECT Imaging Workflow
Objective: Execute the IEDDA click reaction in a live murine tumor model to achieve high-contrast imaging.
Fig 2. In vivo pretargeted PET/SPECT imaging workflow utilizing the TCO-Tetrazine IEDDA reaction.
Step-by-Step Methodology:
-
Primary Injection: Intravenously (i.v.) inject the tumor-bearing mice with 100 µg of the purified TCO-modified targeting vector.
-
Clearance Interval (The "Lag Phase"): Allow 24 to 72 hours for the vector to accumulate in the tumor and clear from systemic circulation. Causality: Injecting the radiotracer too early will cause it to click with circulating TCO-vector in the blood, resulting in high background noise and poor image contrast.
-
Radiotracer Administration: i.v. inject 5–10 MBq of the radiolabeled tetrazine (e.g.,
Ga-DOTA-Tz or F-AlF-NOTA-Tz)[1]. -
In Vivo Click & Excretion: Allow 60 to 120 minutes for the IEDDA reaction to occur at the tumor site and for the unreacted radiolabeled tetrazine to clear via the renal pathway[3].
-
Image Acquisition: Anesthetize the mice with 2% isoflurane and acquire static PET/SPECT images (typically a 15-20 minute scan).
Self-Validation Checkpoint (Bioorthogonal Specificity): To prove that your PET signal is driven by the IEDDA reaction and not simply the Enhanced Permeability and Retention (EPR) effect pooling the tetrazine in the tumor, you must run a parallel control cohort. Inject this cohort with a non-TCO modified version of your vector, followed by the radiolabeled tetrazine. A successful, self-validating assay will show high tumor uptake in the TCO cohort, and only bladder/renal signal (zero tumor uptake) in the control cohort.
References
1.1 - MDPI 2. 2 - ACS Publications 3. 3 - RSC Publishing 4.4 - ACS Publications
Sources
- 1. mdpi.com [mdpi.com]
- 2. 18F-Based Pretargeted PET Imaging Based on Bioorthogonal Diels–Alder Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [ 68 Ga]Ga-THP-tetrazine for bioorthogonal click radiolabelling: pretargeted PET imaging of liposomal nanomedicines - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00039K [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
optimizing TCO-PEG3-Amine labeling efficiency
To: Research Team From: Senior Application Scientist, Technical Support Subject: Optimization & Troubleshooting Guide: TCO-PEG3-Amine Labeling
This guide addresses the technical nuances of using TCO-PEG3-Amine ((E)-Cyclooct-4-enyl-PEG3-amine). Unlike the more common TCO-NHS ester (which labels protein lysines), this reagent contains a primary amine. Therefore, it is designed to label Carboxyl groups (-COOH) (e.g., C-terminus, Asp/Glu residues, or carboxylated beads) via EDC activation, or Activated Esters (e.g., NHS-functionalized small molecules).
Part 1: Pre-Reaction Strategy & Chemistry
Q: What is the critical difference between TCO-NHS and TCO-PEG3-Amine? A: Directionality.
-
TCO-NHS reacts with amines on your target (e.g., Lysine).[1][2]
-
TCO-PEG3-Amine provides the amine to react with carboxyls or aldehydes on your target.
-
Crucial Insight: If you are trying to label an antibody's lysines with TCO-PEG3-Amine, it will not work directly. You would need a homobifunctional crosslinker (like DSG), but that causes polymerization. This reagent is best for carboxyl-bioconjugation (EDC/s-NHS chemistry).
Q: Why is the PEG3 linker important? A: Hydrophobicity management. The Trans-Cyclooctene (TCO) ring is highly hydrophobic. Without the PEG3 (polyethylene glycol) spacer, labeling a protein with multiple TCOs often leads to precipitation or aggregation. The PEG3 spacer increases water solubility and pushes the TCO group away from the protein surface, improving the kinetics of the subsequent click reaction (IEDDA) with Tetrazine.
Q: What is the stability of the TCO group? A: TCO is kinetically stable but thermodynamically unstable. It wants to isomerize back to the unreactive cis-cyclooctene (CCO).[3][4][5]
-
Enemy #1: Thiols (free cysteines, DTT, BME).[6] These catalyze the isomerization. Avoid reducing agents.
-
Enemy #2: Low pH (prolonged exposure).
-
Storage: Keep at -20°C, dark, under inert gas if possible.
Part 2: Optimized Labeling Protocol (Carboxyl-to-Amine)
This protocol describes labeling a carboxyl-containing biomolecule (Target-COOH) with TCO-PEG3-Amine using EDC/s-NHS activation.
Workflow Diagram
Caption: Two-step EDC/s-NHS conjugation workflow preventing protein crosslinking.
Step-by-Step Methodology
1. Activation (The "Zero-Length" Step)
-
Buffer: MES Buffer (0.1 M, pH 5.5 - 6.0). Avoid phosphate or amine buffers here.
-
Reagents:
-
Action: Add EDC (10 equivalents) and Sulfo-NHS (25 equivalents) to your Target-COOH. Incubate for 15 minutes at Room Temperature (RT).
2. The Critical Transition (Buffer Exchange)
-
Why? EDC is active at acidic pH, but the amine reaction requires neutral/basic pH. Also, excess EDC will react with the TCO-PEG3-Amine carboxyls (if any) or cause polymerization.
-
Action: Rapidly desalt (Zeba spin column or similar) into PBS (pH 7.2 - 7.5) .
-
Note: Do this quickly. The NHS-ester intermediate hydrolyzes rapidly in PBS (half-life ~20-40 mins).
3. Conjugation (The Labeling)
-
Reagent: Dissolve TCO-PEG3-Amine in dry DMSO or DMF (make a 10-50 mM stock).
-
Stoichiometry: Add 20-50 molar excess of TCO-PEG3-Amine to the activated target.
-
Reasoning: Since TCO-PEG3-Amine is a small molecule, excess drives the reaction forward against the hydrolysis clock.
-
-
Incubation: 2 hours at RT or Overnight at 4°C.
4. Purification
-
Remove unreacted TCO-PEG3-Amine using Size Exclusion Chromatography (SEC) or dialysis.
-
Tip: TCO absorbs at 260-270 nm (weakly), but do not rely on UV for quantification if your protein also absorbs there.
Part 3: Troubleshooting & Optimization
Q: My Degree of Labeling (DOL) is too low (< 0.5 TCO per protein). What happened?
| Potential Cause | Mechanism | Solution |
| Buffer Incompatibility | Primary amines in buffer (Tris, Glycine) competed with TCO-Amine. | Strictly use PBS, MES, or HEPES. Ensure no azide or glycine is present during coupling. |
| Hydrolysis | The Activated NHS-ester hydrolyzed before TCO-Amine could react. | Increase TCO concentration. Ensure the transition from Activation (pH 6) to Coupling (pH 7.4) is < 2 mins. |
| Old EDC | EDC is hygroscopic and hydrolyzes in moist air. | Use fresh EDC. If the powder is clumped, discard it. |
| pH Mismatch | Amine nucleophilicity is low at acidic pH. | Ensure Coupling pH is 7.2 - 8.0 .[8] Below 7.0, the amine is protonated (NH3+) and unreactive. |
Q: My protein precipitated after adding TCO-PEG3-Amine. A: This is likely "Over-Labeling" or "Hydrophobic Shock."
-
Reduce Stoichiometry: Drop from 50x to 10x or 20x excess.
-
Solvent Shock: Ensure the volume of DMSO/DMF added (with the TCO) does not exceed 10% of the total reaction volume.
-
Check Isoelectric Point (pI): Modifying carboxyls (removing negative charge) shifts the protein's pI. If the pI shifts to the buffer pH, the protein will precipitate. Solution: Adjust buffer pH away from the new pI.[8]
Q: How do I verify if the TCO is active? A: Tetrazine Titration Assay. TCO itself is hard to quantify directly by UV. However, the reaction with Tetrazine is instant and causes a color change (loss of Tetrazine absorbance at ~520 nm).
-
Take a known concentration of Tetrazine dye (pink/red).
-
Titrate your TCO-labeled molecule into it.
-
Measure the decrease in Absorbance at 520 nm.
-
Calculate TCO concentration based on Tetrazine consumption.
Part 4: References
-
Interchim. TCO Click Chemistry Reagents and Protocols. Retrieved from [Link]
-
National Institutes of Health (PMC). Conformationally Strained trans-Cyclooctene with Improved Stability. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. TCO-C3-PEG3-C3-amine, 2028288-77-7 | BroadPharm [broadpharm.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing TCO-PEG3-Amine Conjugation Specificity
The following technical guide is structured as a specialized support center resource for researchers optimizing TCO-PEG3-Amine conjugation. It prioritizes site-specific methodologies over random labeling to address the core requirement of "improving specificity."
Product : TCO-PEG3-Amine (Trans-Cyclooctene-PEG3-Amine) Application : Bioorthogonal Chemistry (IEDDA), Site-Specific Bioconjugation Document Type : Technical Guide & Troubleshooting Manual
Core Technical Directive: Specificity vs. Reactivity
The Challenge:
TCO-PEG3-Amine contains a primary amine group (
If you activate a protein's carboxyl groups (Asp/Glu/C-terminus) with EDC/NHS, you generate random electrophiles across the protein surface, resulting in heterogeneous conjugates (random labeling). To improve specificity , you must bypass random carboxyl activation and utilize naturally occurring or engineered unique sites, such as oxidized glycans (aldehydes) or enzymatic recognition motifs (glutamines).
Strategic Decision Matrix
Use the following logic flow to select the optimal protocol for your specificity requirements.
Figure 1: Decision matrix for selecting the optimal conjugation strategy based on target features.
Advanced Protocols for High Specificity
Protocol A: Site-Specific Glycan Labeling (Reductive Amination)
Best For: Antibodies (IgG) and Glycoproteins. Mechanism: Oxidizing the carbohydrate moiety (usually on the Fc region of antibodies) creates aldehyde groups. TCO-PEG3-Amine reacts with these aldehydes to form a Schiff base, which is then reduced to a stable secondary amine. This avoids modifying the antigen-binding sites (Fab region).
Reagents Required:
-
Sodium Periodate (
) -
Sodium Cyanoborohydride (
) - Warning: Toxic -
Oxidation Buffer: 100 mM Sodium Acetate, pH 5.5
-
Coupling Buffer: PBS, pH 7.2 - 7.4
Step-by-Step Workflow:
-
Oxidation :
-
Buffer exchange antibody into Oxidation Buffer .
-
Add
to a final concentration of 10-20 mM. -
Incubate for 30 minutes at Room Temperature (RT) in the dark.
-
Note: Mild oxidation targets sialic acids; harsher conditions oxidize other sugars.
-
-
Purification (Critical) :
-
Remove excess periodate using a desalting column (e.g., PD-10 or Zeba Spin) equilibrated in PBS . Residual periodate will oxidize the TCO alkene, destroying its reactivity.
-
-
Conjugation :
-
Add TCO-PEG3-Amine (dissolved in DMSO) to the oxidized antibody.
-
Molar Ratio : Use 20-50 equivalents of TCO-PEG3-Amine per antibody.
-
Add
to a final concentration of 50-100 mM. -
Incubate overnight at 4°C or 2-4 hours at RT.
-
-
Quench & Clean :
Protocol B: Enzymatic Labeling (Transglutaminase)
Best For: Proteins with a "Q-tag" (LLQG) or deglycosylated antibodies (Gln295).
Mechanism: Microbial Transglutaminase (MTGase) catalyzes the formation of an isopeptide bond between the
Step-by-Step Workflow:
-
Preparation :
-
Ensure protein is in amine-free buffer (PBS, pH 7.4). Avoid Tris.
-
If labeling IgG Fc (Gln295), first deglycosylate using PNGase F to expose the glutamine residue.
-
-
Reaction Setup :
-
Protein Conc : 1-2 mg/mL.
-
TCO-PEG3-Amine : Add 20-40 molar excess.
-
MTGase Enzyme : Add 1-5 Units per mg of protein.
-
-
Incubation :
-
Incubate at 37°C for 4-16 hours (overnight is common for high yield).
-
-
Purification :
-
Remove MTGase (often His-tagged for removal or separated by size) and excess TCO via SEC (Size Exclusion Chromatography).
-
Troubleshooting & FAQs
Data Table: Common Issues and Solutions
| Symptom | Probable Cause | Corrective Action |
| Low TCO Reactivity | TCO Isomerization | TCO isomerizes to chemically inert cis-cyclooctene (CCO) over time or in presence of thiols. Store stock at -20°C. Do not expose to free thiols (DTT/BME) before click reaction. |
| Precipitation | Over-labeling (Hydrophobicity) | Although PEG3 is hydrophilic, TCO is hydrophobic. If DOL > 4-5, aggregation may occur. Reduce molar excess of TCO-PEG3-Amine during conjugation. |
| Non-Specific Binding | Hydrolysis Competition | In carboxyl activation (Protocol C), NHS esters hydrolyze rapidly. Use fresh EDC/NHS and work quickly. Switch to Protocol A or B for higher specificity. |
| Low Yield (Glycan) | Residual Periodate | Failure to remove periodate before adding TCO-PEG3-Amine oxidizes the TCO double bond. Ensure thorough desalting after Step 1. |
Frequently Asked Questions
Q1: Why choose TCO-PEG3-Amine over TCO-NHS Ester? A: TCO-NHS ester targets amines on your protein (Lysines), which is random. TCO-PEG3-Amine is a nucleophile designed to target electrophiles (Aldehydes, Activated Carboxyls, Enzymatic sites). If you want to control the site of labeling (e.g., Glycans), you must use TCO-PEG3-Amine.
Q2: Can I use EDC/NHS to label my protein with TCO-PEG3-Amine? A: Yes, but it is the least specific method (Protocol C). You must activate the protein's carboxyls with EDC/NHS, then add TCO-PEG3-Amine.
-
Optimization Tip: Perform the activation at pH 5.0-5.5, then raise pH to 7.0-7.5 for the amine reaction. This "two-step" protocol reduces N-acylurea byproduct formation.
Q3: How do I calculate the Degree of Labeling (DOL)? A: Direct UV absorbance is difficult because TCO absorbance (approx 261 nm) overlaps with protein (280 nm).
-
Method 1 (Mass Spec) : The most accurate method. Look for a mass shift of +344 Da per TCO-PEG3-Amine attached [3].
-
Method 2 (Tetrazine Titration) : React the conjugate with a known excess of a Tetrazine-Fluorophore, then measure fluorescence or absorbance of the consumed tetrazine.
Q4: Is the TCO group stable during the reductive amination (Protocol A)?
A: Yes, TCO is generally stable to
References
-
BenchChem . TCO-Amine Reaction Optimization: A Technical Support Resource. Retrieved from
-
Vector Laboratories . TCO-PEG3-Amine Specifications and Applications. Retrieved from
-
BroadPharm . TCO-PEG3-Amine Product Guide and Stability Data. Retrieved from
-
National Institutes of Health (PMC) . Site-specific conjugation of native antibody via Glycan Remodeling. Retrieved from
-
MDPI . Enzyme-Based Labeling Strategies for Antibody–Drug Conjugates (Transglutaminase). Retrieved from
Sources
common mistakes to avoid with TCO-PEG3-Amine
Advanced Troubleshooting & Optimization Guide
Core Technical Overview
TCO-PEG3-Amine is a bifunctional linker designed for the fastest known bioorthogonal reaction: the IEDDA click reaction. It bridges a primary amine-containing biomolecule (e.g., Lysine on an antibody) with a Tetrazine-labeled partner.
-
The "Amine" End: A primary amine (
) used for conjugation to Carboxyls (via EDC/NHS) or Epoxides. Note: If your TCO reagent is an NHS ester, the chemistry targets amines on the protein.[1] If the reagent is TCO-PEG3-Amine, it targets Carboxyls or activated esters on the protein.This guide assumes the standard workflow where TCO-PEG3-Amine is conjugated to activated esters (like NHS-esters) or carboxyls on a target molecule. -
The "TCO" End: The trans-cyclooctene ring, a strained alkene that reacts specifically with Tetrazines.[1][2][3]
-
The "PEG3" Spacer: A hydrophilic linker (
13 Å) that improves water solubility and reduces steric hindrance.
Critical Alert: The "Silent Killer" (Isomerization)
The #1 cause of experimental failure is not chemical incompatibility, but the degradation of the TCO moiety into its unreactive cis-isomer.
Unlike standard reagents, TCO is thermodynamically unstable. It exists in a high-energy trans conformation. Exposure to specific environmental triggers causes it to relax into the cis-cyclooctene (CCO) form. CCO is completely unreactive toward Tetrazines.
The TCO Degradation Pathway
The following diagram illustrates the "Doom Loop" of TCO isomerization. If your TCO converts to CCO, your click reaction will fail, even if the conjugation to the protein was successful.
Figure 1: Mechanisms of TCO deactivation. Avoidance of these triggers is mandatory for assay success.
Module 1: Conjugation Chemistry (The Amine End)
Scenario: You are conjugating TCO-PEG3-Amine to an NHS-ester activated molecule (e.g., a dye, a drug, or a crosslinker on a protein).
Common Mistakes & Solutions
| Mistake | Mechanism of Failure | The Fix |
| Using Tris or Glycine Buffer | Competition: Tris and Glycine contain primary amines.[1][4] They react with the NHS ester faster or in competition with your TCO-Amine, consuming the target. | Strictly use amine-free buffers: PBS, HEPES, Bicarbonate, or Borate. |
| Wrong pH (< 7.0) | Protonation: Below pH 7, the amine on TCO-PEG3-Amine becomes protonated ( | Maintain pH 7.2 – 8.5. Use 0.1M Sodium Bicarbonate or Phosphate buffer. |
| Ignoring Water Solubility | Precipitation: While PEG3 helps, the TCO ring is hydrophobic. Adding it to a hydrophobic drug in pure water may cause precipitation. | Dissolve TCO-PEG3-Amine in DMSO or DMF first, then add to the aqueous reaction (keep organic solvent < 10-20% final vol). |
Protocol: Buffer Selection Logic
Use this decision tree before starting any conjugation.
Figure 2: Pre-reaction checklist for buffer compatibility.
Module 2: The Click Reaction (The TCO End)
Scenario: You are reacting your TCO-labeled molecule with a Tetrazine probe.
Common Mistakes & Solutions
| Mistake | Mechanism of Failure | The Fix |
| Assuming Infinite Stability | Isomerization: Leaving TCO-labeled samples in serum or thiol-containing media (e.g., cell culture media with cysteine) degrades TCO to CCO.[5] | Perform the click reaction immediately after adding TCO to biological media.[6] Do not incubate overnight unless necessary. |
| Copper Contamination | Catalytic Degradation: Even trace copper (from previous CuAAC click chemistry) catalyzes TCO isomerization. | Keep TCO/Tetrazine glassware separate from Copper click reagents. Use chelators (EDTA) if copper presence is suspected. |
| Steric Hindrance | Buried Ligand: PEG3 is short (~13 Å). If the TCO is attached to a deep pocket in a protein, the bulky Tetrazine may not reach it. | If yield is low, consider TCO-PEG4 or longer linkers to push the TCO further out from the protein surface. |
Self-Validating Protocol: The "Color Change" Test
Many Tetrazines (especially pink/red ones like Tetrazine-Cy3 or simple Methyl-Tetrazine) lose their color or shift absorbance upon reacting with TCO.
-
Blank: Tetrazine solution alone (Pink).
-
Test: Add TCO-labeled sample.
-
Result: If the solution turns clear or shifts color (loss of absorbance at ~520nm) within seconds/minutes, the TCO is active. If it stays pink, your TCO is likely dead (isomerized).
Troubleshooting FAQ
Q: My conjugation yield is low, but I used the correct buffer (PBS). What happened? A: Check your TCO-PEG3-Amine stock. Amines can oxidize over time if stored improperly. Ensure the reagent was stored at -20°C under argon/nitrogen. Also, verify the NHS-ester target is not hydrolyzed. NHS esters hydrolyze rapidly in water (half-life ~10-20 mins at pH 8.0). Always add the TCO-Amine to the buffer first, then add the NHS ester last to maximize efficiency.
Q: Can I use TCO-PEG3-Amine for intracellular labeling? A: Yes, but be aware of the "Thiol Trap." The intracellular environment is high in glutathione (GSH), a thiol. High concentrations of free thiols can isomerize TCO to CCO over time. For intracellular applications, perform the click reaction as quickly as possible (pulse-chase) or use "stabilized" TCO variants (sTCO) if available, though standard TCO is usually sufficient for fast labeling (15-30 min).
Q: I see precipitation when I add TCO-PEG3-Amine to my protein. A: You likely overdosed the organic solvent. Dissolve the TCO reagent in a small volume of DMSO (e.g., 5-10 µL), then add it to a large volume of protein (e.g., 100-200 µL). Ensure the final DMSO concentration is < 10%. If the protein itself is unstable, lower the DMSO to < 5%.
Q: How do I store the TCO-labeled protein? A: Store at -80°C. Flash freeze if possible. Avoid repeated freeze-thaw cycles. If storing at 4°C is necessary, keep it in the dark and add a radical scavenger or EDTA to prevent metal-catalyzed isomerization, but be careful that these additives don't interfere with your downstream assay.
References & Further Reading
-
Blackman, M. L., Royzen, M., & Fox, J. M. (2008). Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity. Journal of the American Chemical Society, 130(41), 13518-13519. Link
-
Rossin, R., et al. (2013). Trans-cyclooctene tag with improved properties for tumor pretargeting with the Diels-Alder reaction. Molecular Pharmaceutics, 10(8), 2982-2989. (Discusses TCO isomerization in serum). Link
-
Darko, A., et al. (2014). Conformationally Strained trans-Cyclooctene with Improved Stability and Excellent Reactivity in Tetrazine Ligation.[7] Chemical Science, 5, 3770-3776. Link
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The standard reference for Amine-NHS chemistry and buffer selection).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prospects of click chemistry reactions in nuclear medicine: the TCO-Tz reaction based on the IEDDA mechanism | Jing | Nuclear Medicine Review [journals.viamedica.pl]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Trans-Cyclooctene Isomerization Catalyzed by Thiamine Degradation Products in Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
Click Chemistry Technical Support Center: Preventing Aggregation of TCO-Labeled Proteins
Welcome to the Bioconjugation Technical Support Center. As a Senior Application Scientist, one of the most frequent challenges I encounter in inverse electron-demand Diels-Alder (IEDDA) bioconjugation is the aggregation of proteins following trans-cyclooctene (TCO) labeling.
While TCO offers unparalleled reaction kinetics with tetrazines, its structural nature can severely compromise protein stability. This guide is designed to provide you with a deep mechanistic understanding of why this happens, alongside field-proven, self-validating protocols to ensure your TCO-protein conjugates remain soluble, monomeric, and highly reactive.
Core Causality: Why Do TCO-Labeled Proteins Aggregate?
To solve aggregation, we must first understand the thermodynamic forces driving it. TCO is a highly strained, aliphatic eight-membered ring. When you conjugate multiple TCO moieties to surface-exposed lysine residues via NHS-ester chemistry, you fundamentally alter the protein's surface topology.
You are effectively replacing positively charged, hydrophilic primary amines with bulky, hydrophobic patches[1]. This thermodynamic shift disrupts the protein's hydration shell. To minimize free energy, the modified proteins bury these artificial hydrophobic patches by binding to one another, leading to intermolecular hydrophobic collapse and macroscopic aggregation[2]. Furthermore, the organic solvents (like DMSO or DMF) required to dissolve the TCO-NHS ester can cause localized "solvent shock," partially unfolding the protein and exposing its internal hydrophobic core[3].
Mechanistic Solution: The PEG Shield
The most effective strategy to prevent this is to utilize TCO reagents equipped with a polyethylene glycol (PEG) spacer (e.g., TCO-PEG4-NHS or TCO-PEG12-NHS). The hydrophilic PEG chain acts as a steric and hydration shield, masking the hydrophobicity of the TCO ring and preventing protein-protein interactions without hindering the downstream click reaction[1][4].
Mechanism of TCO-induced protein aggregation and PEG-mediated stabilization.
Quantitative Parameters for Optimal Labeling
Success in bioconjugation relies on strict adherence to stoichiometric and environmental parameters. The table below summarizes the critical boundaries required to maintain protein solubility during TCO labeling[3][5][6].
| Parameter | Optimal Range | Mechanistic Rationale | Risk of Deviation |
| Protein Concentration | 1.0 – 5.0 mg/mL | Balances reaction kinetics with spatial separation of monomers. | Too High: Crowding exacerbates aggregation.Too Low: Poor NHS hydrolysis-to-labeling ratio. |
| TCO-PEG-NHS Excess | 5x – 10x Molar | Achieves a Degree of Labeling (DOL) of 2-4, preserving native structure. | >15x Excess: Over-labeling causes irreversible hydrophobic precipitation. |
| Organic Co-Solvent | < 5% v/v (Final) | Keeps the TCO reagent soluble without disrupting the protein's native fold. | >10% v/v: Induces rapid solvent shock and protein denaturation. |
| Reaction pH | 8.0 – 8.5 | Ensures primary amines are deprotonated (nucleophilic) while minimizing NHS hydrolysis. | < 7.5: Amines protonated; no reaction.> 9.0: Rapid reagent hydrolysis. |
| PEG Spacer Length | PEG4 to PEG12 | Provides sufficient hydrodynamic radius to shield the TCO moiety. | No PEG: High aggregation risk.> PEG24: May cause steric hindrance. |
Self-Validating Experimental Protocol: TCO-PEG Labeling
A robust protocol must be self-validating—meaning it incorporates built-in quality control (QC) checkpoints to verify success before proceeding to the next step. Follow this workflow to ensure a monomeric, highly active conjugate.
Self-validating workflow for TCO-PEG protein labeling and purification.
Step 1: Protein Preparation and Buffer Exchange
Amine-containing buffers (e.g., Tris, glycine) will competitively react with the NHS ester, while suboptimal pH will stall the reaction[6].
-
Use a centrifugal ultrafiltration device (e.g., Amicon 10K MWCO) to exchange your protein into an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate or PBS adjusted to pH 8.3)[3][6].
-
QC Checkpoint 1 (Self-Validation): Measure the protein concentration using a NanoDrop (A280). If the concentration drops unexpectedly, the protein may have aggregated on the filter membrane due to shear stress. Adjust the concentration to 2.0 mg/mL.
Step 2: Reagent Preparation
NHS esters are highly susceptible to moisture-induced hydrolysis[5].
-
Equilibrate the TCO-PEG4-NHS ester vial to room temperature for 20 minutes before opening to prevent condensation[6].
-
Dissolve the reagent in high-quality, anhydrous DMSO to a concentration of 10 mM[3][6].
Step 3: Conjugation Reaction
-
Calculate the required volume of 10 mM TCO-PEG4-NHS to achieve a 5-to-10-fold molar excess over your protein[3].
-
Add the DMSO solution dropwise to the protein solution while gently vortexing. Critical: Ensure the total volume of DMSO does not exceed 5% of the final reaction volume[3].
-
Incubate at room temperature for 1 hour, protected from light[6].
-
QC Checkpoint 2 (Self-Validation): Hold the tube up to a light source. The solution must remain completely optically clear. If you observe opalescence or turbidity, macroscopic aggregation has occurred due to solvent shock or over-labeling.
Step 4: Quenching and Purification
Unreacted hydrophobic TCO-NHS esters will slowly precipitate and drag the protein out of solution if not removed promptly[5].
-
Quench the reaction by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes[6].
-
Purify the conjugate immediately using a Zeba Spin Desalting Column or Size Exclusion Chromatography (SEC) equilibrated in PBS (pH 7.4)[5][6].
-
QC Checkpoint 3 (Self-Validation): Run the purified product on an SEC-HPLC column. A single, sharp peak indicates a successful, monomeric conjugate. A peak eluting in the void volume confirms the presence of high-molecular-weight aggregates[5].
Troubleshooting FAQs
Q: My protein precipitates immediately upon adding the TCO-NHS ester. How do I fix this? A: This is a classic symptom of "solvent shock" or localized over-labeling. Ensure you are using strictly anhydrous DMSO and adding it dropwise while the protein is in motion. If the problem persists, your protein may be inherently unstable. Try adding a mild, non-denaturing zwitterionic detergent (e.g., 0.1% CHAPS) or 50 mM L-arginine to the reaction buffer prior to labeling to shield hydrophobic patches[2].
Q: I achieved a high Degree of Labeling (DOL), but my protein lost its biological activity. Why? A: You have likely over-labeled the protein. Lysine residues are often located in or near active sites or receptor-binding interfaces. A high molar excess (e.g., >20x) not only risks aggregation but also sterically blocks functional domains. Reduce your molar excess to 3x–5x to target a DOL of 1–2 TCO moieties per protein[3][5].
Q: Can I store my TCO-labeled proteins at 4°C for long-term use? A: No. TCO is highly strained and prone to trans-to-cis isomerization over time, converting into the thermodynamically stable but unreactive cis-cyclooctene (CCO). This isomerization is accelerated by transition metals and free thiols found in biological buffers[1]. For long-term storage, aliquot the purified conjugate, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.
Q: Is there a way to rescue my protein once it has aggregated? A: Once a TCO-labeled protein undergoes hydrophobic collapse, rescuing the native, active conformation is extremely difficult without using harsh chaotropic agents (like 8M Urea), which will denature the protein. Prevention is the only reliable cure. Always prioritize PEGylated TCO reagents and strict DOL control[1][4].
References
- Application Notes and Protocols for the Purification of TCO-Labeled Proteins and Antibodies Source: Benchchem URL
- Source: National Institutes of Health (NIH)
- TCO PEG, TCO Linker Source: AxisPharm URL
- TCO (Trans-CycloOctyne)
- Antibody Conjugation Protocol (NHS-esters)
- NHS Ester Labeling of Biomolecules Containing Primary Amino Groups Source: Lumiprobe URL
- Preventing Protein Aggregation Source: Biozentrum, University of Basel URL
Sources
- 1. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 3. lumiprobe.com [lumiprobe.com]
- 4. interchim.fr [interchim.fr]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. furthlab.xyz [furthlab.xyz]
Validation & Comparative
Comparative Validation of TCO-PEG3-Amine Bioconjugation via High-Resolution Mass Spectrometry
As biotherapeutic development increasingly relies on highly specific, rapid conjugation strategies, the inverse-electron-demand Diels-Alder (IEDDA) reaction between trans-cyclooctene (TCO) and tetrazine has emerged as the gold standard[1]. Delivering unprecedented reaction kinetics (
However, the success of this chemistry relies heavily on the structural choice of the TCO linker and the rigorous analytical validation of the resulting conjugate. This guide provides an objective performance comparison of TCO-amine derivatives and establishes a self-validating mass spectrometry (MS) protocol to confirm both the structural addition and the functional viability of the TCO-PEG3-Amine linker.
Mechanistic Rationale & Comparative Performance
When modifying a protein or peptide with a TCO moiety via amide coupling (e.g., EDC/NHS chemistry targeting carboxylic acids), the selection of the spacer arm dictates the conjugate's aqueous solubility, steric accessibility, and downstream click-efficiency.
We compare TCO-PEG3-Amine against its standard alternatives: TCO-Amine (no spacer) and TCO-PEG4-Amine (extended spacer)[2][3].
Why TCO-PEG3-Amine is the Optimal Choice
The cyclooctene ring is inherently hydrophobic. Direct attachment of TCO to a protein surface (via TCO-Amine) often leads to localized hydrophobic patches, inducing protein aggregation and burying the TCO moiety, which sterically hinders the subsequent tetrazine cycloaddition.
Conversely, introducing a polyethylene glycol (PEG) spacer enhances water solubility and projects the TCO group away from the protein's tertiary structure[4]. While TCO-PEG4-Amine provides excellent solubility, the 3-unit PEG chain of TCO-PEG3-Amine represents the thermodynamic "sweet spot." It provides sufficient hydrodynamic extension to achieve near-diffusion-limited reaction rates with tetrazines while minimizing unnecessary mass addition that could alter the pharmacokinetic profile of smaller biologics.
Quantitative Comparison of TCO Linkers
| Linker Type | Molecular Weight (Da) | Aqueous Solubility | Steric Hindrance (Post-Conjugation) | MS Resolving Complexity | Optimal Application |
| TCO-Amine | ~127.20 (Base) | Poor | High (Buried in tertiary structure) | Low | Small molecule derivatization |
| TCO-PEG3-Amine | 344.45 | Excellent | Low (Optimal extension) | Moderate (+326.4 Da shift) | Antibody/Protein bioconjugation |
| TCO-PEG4-Amine | 388.50 | Excellent | Low (Extended extension) | Moderate (+370.5 Da shift) | Nanoparticle surface functionalization |
The Self-Validating Mass Spectrometry Workflow
A critical failure point in TCO bioconjugation is the spontaneous isomerization of the highly reactive trans-cyclooctene into the thermodynamically stable, but unreactive, cis-cyclooctene (CCO) during long-term storage or harsh coupling conditions[3].
Therefore, a standard intact mass analysis that only measures the mass addition of the linker is insufficient . It proves the linker is attached, but not that it is functionally active. To establish a self-validating system , we must perform a dual-MS workflow:
-
Structural Validation: Confirming the covalent attachment of TCO-PEG3-Amine.
-
Functional Validation: Reacting the conjugate with a tetrazine standard to observe the specific mass shift associated with
release, proving the TCO isomer is active[5].
Self-validating MS workflow for TCO-PEG3-Amine conjugation and functional verification.
Step-by-Step Experimental Protocol
Phase 1: Conjugation and Structural Validation
Causality Check: We utilize EDC/NHS chemistry to form an amide bond between the protein's carboxylic acids (Asp/Glu) and the primary amine of TCO-PEG3-Amine.
-
Activation: Dissolve the target protein (e.g., 1 mg/mL) in an amine-free buffer (e.g., MES buffer, pH 6.0). Add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS. Incubate for 15 minutes at room temperature.
-
Conjugation: Add a 5- to 10-fold molar excess of TCO-PEG3-Amine (prepared as a 10 mM stock in DMSO) to the activated protein. Adjust the pH to 7.2–7.5 using 1M Sodium Bicarbonate. Incubate for 2 hours at room temperature.
-
Purification: Remove unreacted TCO-PEG3-Amine using a size-exclusion desalting column (e.g., PD-10) pre-equilibrated with LC-MS grade water or volatile buffer (e.g., 50 mM Ammonium Acetate).
-
Primary LC-MS Analysis: Analyze the desalted conjugate via intact ESI-TOF MS.
-
Expected Mass Shift: The addition of one TCO-PEG3-Amine molecule (
) via an amide bond results in the loss of one water molecule ( ). -
Calculated Shift = +326.44 Da per modification.
-
Phase 2: Functional Validation (The IEDDA Quench)
Causality Check: To prove the attached TCO has not isomerized to CCO, we react it with a known mass standard, Diphenyl-tetrazine (
-
Functional Quenching: To an aliquot of the purified TCO-protein, add a 5-fold molar excess of Diphenyl-tetrazine.
-
Incubation: Incubate for 30 minutes at room temperature. The rapid kinetics of the tetrazine-TCO ligation ensure complete conversion within this timeframe[4].
-
Secondary LC-MS Analysis: Analyze the quenched sample via intact ESI-TOF MS.
-
Expected Mass Shift: The addition of Diphenyl-tetrazine (
) minus the loss of gas ( ). -
Calculated Shift = +206.24 Da per functional TCO moiety.
-
Mechanistic pathway of the IEDDA reaction between TCO and Tetrazine.
Data Interpretation & Troubleshooting
When deconvoluting the raw mass spectra (e.g., using MaxEnt1 or similar algorithms), compare the un-conjugated protein control against the Phase 1 and Phase 2 spectra.
-
Determining Degree of Labeling (DoL): If the primary MS shows a mass shift of
, dividing by the single-addition mass ( ) indicates a DoL of exactly 3. -
Identifying Isomerization (The CCO Problem): If Phase 1 shows a DoL of 3, but Phase 2 only shows a mass shift corresponding to the addition of two tetrazine molecules (
), it indicates that one of the three attached TCO molecules has isomerized to the inactive cis-conformation. This highlights the absolute necessity of the secondary functional MS validation step. -
Troubleshooting Aggregation: If the LC-MS total ion chromatogram (TIC) shows significant tailing or signal suppression, the protein may be aggregating. Ensure you are using TCO-PEG3-Amine rather than the non-PEGylated TCO-Amine, as the PEG spacer is critical for maintaining solubility during the electrospray ionization process.
References
-
AxisPharm. Amino PEG, PEG Amine, ADC Linkers (TCO-PEG3-amine & TCO-PEG4-amine). Retrieved from: [Link]
-
Analytical Chemistry (ACS Publications). Reactive Laser Ablation Electrospray Ionization Time-Resolved Mass Spectrometry of Click Reactions. Retrieved from: [Link]
Sources
Analytical Techniques for Characterizing TCO-PEG3-Amine Conjugates: A Comprehensive Comparison Guide
As bioconjugation workflows advance toward increasingly complex modalities—such as antibody-drug conjugates (ADCs), radiopharmaceuticals, and live-cell imaging probes—the demand for rapid, bioorthogonal click chemistry has skyrocketed. As a Senior Application Scientist, I frequently guide research teams through the transition from traditional crosslinking to advanced bioorthogonal systems.
Among these, the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction utilizing TCO-PEG3-Amine (trans-cyclooctene linked via a short polyethylene glycol spacer to a primary amine) stands out. However, the extreme reactivity of the strained TCO ring comes with a trade-off: susceptibility to isomerization into the unreactive cis-cyclooctene (CCO) [1]. Therefore, rigorous analytical characterization is not just recommended; it is the fundamental baseline for experimental reproducibility.
This guide objectively compares TCO-PEG3-Amine against alternative conjugation handles and provides field-proven, self-validating analytical methodologies to characterize these constructs.
Comparative Performance: TCO vs. Alternatives
When designing a bioconjugation strategy, researchers typically evaluate TCO-PEG3-Amine against DBCO-PEG-Amine (Strain-Promoted Azide-Alkyne Cycloaddition, SPAAC) and Maleimide-PEG-Amine (Thiol-Michael addition).
While DBCO offers superior long-term shelf stability, TCO-Tetrazine ligation is unparalleled in its kinetics, boasting second-order rate constants (
Quantitative Performance Comparison
| Parameter | TCO-PEG3-Amine (IEDDA) | DBCO-PEG-Amine (SPAAC) | Maleimide-PEG-Amine |
| Reaction Partner | Tetrazine (Tz) | Azide | Free Thiol (e.g., Cysteine) |
| Kinetics ( | |||
| Conjugation Speed | Seconds to Minutes | Hours | Minutes to Hours |
| Primary Degradation | Isomerization to cis-isomer (CCO) | Relatively stable; slow oxidation | Hydrolysis (ring-opening) |
| Biological Stability | Moderate (sensitive to thiols/radicals) | High | Moderate (retro-Michael exchange) |
| Catalyst Required | No | No | No |
Analytical Strategy & Causality
Because TCO is conformationally strained, it is prone to spontaneous or radical-mediated isomerization to the thermodynamically stable, but kinetically dead, cis-cyclooctene [4]. Therefore, characterizing a TCO-PEG3-Amine conjugate requires a multimodal approach to confirm not just the structural identity (mass), but the isomeric purity and functional reactivity .
Multimodal analytical strategy for characterizing TCO-PEG3-Amine conjugates.
A. LC-MS (Liquid Chromatography-Mass Spectrometry)
The Causality: LC-MS verifies the intact mass of the conjugate and detects unreacted starting materials. Because the TCO ring is strained, harsh ionization conditions can cause in-source fragmentation. Electrospray Ionization (ESI) in positive mode is preferred. Furthermore, while TCO and CCO have identical masses, they can often be resolved chromatographically on a C18 column, allowing for preliminary estimation of isomerization.
B. H NMR Spectroscopy
The Causality: Mass spectrometry cannot definitively differentiate between trans and cis isomers without reference standards.
C. UV-Vis Tetrazine Titration (Functional Assay)
The Causality: TCO lacks a strong chromophore, making direct UV-Vis quantification difficult. However, Tetrazines possess a distinct pink/red color with an absorbance maximum (
Step-by-Step Experimental Protocols
To ensure scientific integrity and reproducibility, below are the detailed, self-validating protocols for the two most critical characterization workflows.
Protocol 1: Functional TCO Quantification via Tetrazine Titration (UV-Vis)
This assay determines the percentage of functionally active TCO in your synthesized conjugate, accounting for any isomerization that occurred during synthesis or storage.
Materials:
-
Standardized Tetrazine solution (e.g., Methyl-Tetrazine-PEG4-Fluorophore or plain Methyl-Tetrazine) with a known extinction coefficient (
). -
TCO-PEG3-Amine conjugate sample.
-
PBS buffer (pH 7.4).
-
UV-Vis Spectrophotometer and microcuvettes.
Methodology:
-
Baseline Measurement: Prepare a
solution of the Tetrazine standard in PBS. Measure the absorbance at 520 nm ( ). -
Sample Preparation: Prepare a putative
stock of your TCO-PEG3-Amine conjugate based on mass/volume calculations. -
Titration: In a cuvette, mix
of the Tetrazine standard with of the TCO conjugate. -
Reaction: Incubate at room temperature for 5 minutes. The IEDDA reaction is fast enough that 5 minutes is more than sufficient for completion [3].
-
Measurement: Measure the absorbance of the mixture at 520 nm (
). Multiply by 2 to correct for the dilution factor. -
Calculation: The concentration of active TCO is calculated using the Beer-Lambert law:
Compare to your theoretical concentration to determine the functional purity percentage.
Protocol 2: LC-MS Purity and Stability Assessment
This protocol monitors the stability of the TCO-PEG3-Amine conjugate and identifies degradation products (e.g., hydrolysis of the amine or oxidation).
Materials:
-
RP-HPLC system coupled to an ESI-MS (e.g., Waters Micromass or Agilent Q-TOF).
-
Column: C18 analytical column (e.g.,
). -
Mobile Phase A: Water +
Formic Acid. -
Mobile Phase B: Acetonitrile +
Formic Acid.
Methodology:
-
Sample Prep: Dilute the TCO-PEG3-Amine conjugate to
in Mobile Phase A. -
Gradient Setup: Run a linear gradient from
B to B over 10 minutes at a flow rate of . -
MS Parameters: Set the ESI source to positive mode. Keep the capillary voltage moderate (
) and the desolvation temperature around to prevent thermal degradation of the strained ring. -
Data Analysis: Extract the Extracted Ion Chromatogram (EIC) for the expected
mass of TCO-PEG3-Amine. Evaluate the chromatogram for twin peaks sharing the same mass, which indicates the presence of both trans and cis isomers.
Visualizing the Conjugation Workflow
To fully grasp the utility of the characterized TCO-PEG3-Amine, one must visualize its downstream application. The primary amine allows for standard EDC/NHS coupling to a protein or polymer, while the TCO handle remains exposed for rapid in vivo or in vitro tetrazine capture.
Workflow of TCO-PEG3-Amine bioconjugation via IEDDA click chemistry.
Conclusion
While TCO-PEG3-Amine offers unmatched kinetic advantages over SPAAC and traditional maleimide chemistries, its inherent susceptibility to isomerization demands stringent analytical oversight. By combining LC-MS for structural confirmation,
References
-
Interchim. "TCO (Trans-CycloOctyne) reagents for Click Chemistry – Amine reactive." Interchim Technical Sheets. Available at: [Link]
-
Darko, A., et al. "Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation." National Institutes of Health (NIH) / PMC. Available at:[Link]
Comparative Guide: TCO-PEG3-Amine Kinetics vs. Legacy Click Chemistries
As a Senior Application Scientist, I frequently consult on bioconjugation bottlenecks where traditional chemistries fail due to slow reaction kinetics, steric hindrance, or catalyst toxicity. In the realm of bioorthogonal chemistry, the Inverse Electron-Demand Diels-Alder (IEDDA) reaction has fundamentally shifted the paradigm of what is possible in live-cell labeling and drug development[1].
This guide provides an objective, data-driven comparison of the TCO-PEG3-Amine (trans-cyclooctene) linker against legacy click chemistries like SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) and CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition), complete with self-validating experimental protocols.
Mechanistic Causality: Why IEDDA Dominates
The efficacy of a bioorthogonal reaction is primarily judged by its kinetics, reactant stability, and specificity[2]. The IEDDA reaction utilizes a [4+2] cycloaddition between an electron-poor tetrazine and a highly strained, electron-rich TCO[1].
The Kinetic Engine: Unlike CuAAC, which requires a cytotoxic Copper(I) catalyst, or SPAAC, which relies solely on the ring strain of cyclooctynes, the TCO-tetrazine reaction is driven by a subsequent retro-Diels-Alder reaction. This secondary step releases nitrogen gas (
The Structural Superiority of the TCO-PEG3-Amine Linker
When designing a bioconjugation workflow, the linker architecture is just as critical as the reactive moiety. TCO-PEG3-Amine is engineered specifically to solve common failure points in macromolecular labeling:
-
Amine Reactivity: The primary amine allows for straightforward derivatization of NHS-activated esters or carboxyl groups (via EDC/HATU activation) through a highly stable amide bond[4].
-
Steric Shielding via PEG3: Hydrophobic TCOs often lose their reactivity because they bury themselves into the hydrophobic pockets of monoclonal antibodies (mAbs) or aggregate in aqueous buffers. The hydrophilic PEG3 spacer acts as a flexible tether, minimizing these interactions, improving aqueous solubility, and ensuring the TCO moiety remains sterically accessible for the incoming tetrazine[5].
Quantitative Kinetic Comparison
To objectively evaluate these methodologies, we must look at their kinetic limits and biological compatibility. The table below summarizes the core performance metrics of the leading click chemistries.
| Parameter | IEDDA (TCO-Tetrazine) | SPAAC (Cyclooctyne-Azide) | CuAAC (Alkyne-Azide) |
| Reaction Mechanism | [4+2] Cycloaddition | [3+2] Cycloaddition | [3+2] Cycloaddition |
| Catalyst Required | None | None | Copper (Cu |
| Second-Order Rate Constant ( | |||
| Biocompatibility | Excellent (In vivo safe) | Excellent (In vivo safe)[2] | Poor (Cytotoxic) |
| Optimal Concentration | Nanomolar to Micromolar[6] | Micromolar to Millimolar | Micromolar to Millimolar |
Decision Matrix for Click Chemistry Selection
Selecting the right chemistry requires balancing the need for speed against reagent stability and toxicity.
Decision matrix for selecting bioorthogonal click chemistry methodologies.
Self-Validating Experimental Protocol: TCO-PEG3-Amine Conjugation
To guarantee reproducibility, a protocol must be a self-validating system. The following methodology details the site-specific modification of a carboxyl-rich biopolymer (e.g., Hyaluronic Acid or a modified nanoparticle) with TCO-PEG3-Amine, followed by IEDDA ligation.
Phase 1: Carboxyl Activation
-
Preparation: Dissolve the target biopolymer in 0.1 M MES buffer (pH 6.0).
-
Causality: MES is chosen because it lacks primary amines and carboxyls, preventing cross-reactivity during activation.
-
-
Activation: Add 2 mM EDC and 5 mM Sulfo-NHS. Incubate for 15 minutes at room temperature.
-
Causality: EDC forms an unstable O-acylisourea intermediate. Sulfo-NHS rapidly converts this into a semi-stable, amine-reactive Sulfo-NHS ester, drastically increasing the yield of the subsequent amidation step.
-
Phase 2: Amine-TCO Coupling
-
pH Shift: Adjust the reaction pH to 7.5–8.0 using 1 M Sodium Bicarbonate or transfer to PBS.
-
Causality: The primary amine on TCO-PEG3-Amine must be unprotonated to act as an effective nucleophile.
-
-
Conjugation: Add a 10-fold molar excess of TCO-PEG3-Amine. Incubate for 2 hours at room temperature.
Phase 3: Quenching & Purification (The Validation Step)
-
Quenching: Add 10 mM Hydroxylamine to quench unreacted NHS esters.
-
Purification: Pass the mixture through a Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated in PBS.
-
Causality:This is the critical self-validation step. Failing to remove free, unreacted TCO-PEG3-Amine will cause it to competitively consume the Tetrazine-payload in Phase 4, leading to false-positive labeling or artificially low conjugation yields.
-
Phase 4: IEDDA Click Reaction
-
Ligation: Add the Tetrazine-fluorophore (1.5 molar equivalents relative to the estimated TCO incorporation).
-
Incubation: Incubate for just 30 minutes at room temperature.
-
Causality: Because the IEDDA reaction kinetics exceed 800
[6], the reaction reaches completion in a fraction of the time required for SPAAC, even at low micromolar concentrations.
-
Workflow of target modification and IEDDA click using TCO-PEG3-Amine.
Conclusion
While CuAAC and SPAAC laid the groundwork for bioorthogonal chemistry, they are fundamentally limited by toxicity and kinetic ceilings, respectively. The TCO-PEG3-Amine linker combined with tetrazine click chemistry offers an unparalleled solution. By leveraging the irreversible release of nitrogen gas, this IEDDA reaction achieves rate constants that are orders of magnitude faster than its predecessors, making it the definitive choice for low-concentration, in vivo, and time-sensitive bioconjugation workflows.
References
-
TCO-Tetrazine Click Chemistry: A Superior Ligation Method for Biological Applications - BenchChem 1
-
TCO-Tetrazine Conjugation: Unmatched Speed, Precision, And Biocompatibility - Vector Laboratories 6
-
A Head-to-Head Comparison of Tetrazine-TCO and SPAAC Reactions for Bioorthogonal Labeling - BenchChem 2
-
TCO PEG, TCO Linker - Click Chemistry Tools - AxisPharm 5
-
Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC (NIH) 3
-
TCO-PEG3-amine, 1800507-93-0 - BroadPharm 4
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]
- 5. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 6. vectorlabs.com [vectorlabs.com]
A Comparative Guide to TCO-PEG3-Amine in Bioorthogonal Chemistry Applications
For researchers, scientists, and drug development professionals, the precise and efficient construction of complex biomolecular conjugates is paramount. Bioorthogonal "click" chemistry has revolutionized this field by providing rapid, specific, and biocompatible ligation reactions. Among the premier tools in this toolbox is the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine. This guide provides an in-depth technical comparison of TCO-PEG3-Amine, a key heterobifunctional linker, and its alternatives, offering field-proven insights and experimental guidance to optimize its application in areas such as antibody-drug conjugates (ADCs), molecular imaging, and proteomics.
The Anatomy of a Powerhouse Linker: Deconstructing TCO-PEG3-Amine
TCO-PEG3-Amine is a tripartite molecule engineered for versatility and performance in bioconjugation.[1][2] Understanding the function of each component is crucial to appreciating its utility and making informed experimental choices.
-
The TCO Moiety (Trans-Cyclooctene): This is the reactive engine of the linker. The high ring strain of the trans-cyclooctene double bond makes it an exceptionally reactive dienophile for the IEDDA reaction with electron-poor tetrazines.[3][4][5] This reaction is prized for its extraordinary speed, with second-order rate constants that can reach up to 10⁶ M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known.[3][5][6] This rapid kinetic profile is critical for success in dilute biological systems where target concentrations are low.[2][7]
-
The PEG3 Spacer (Tri-ethylene Glycol): The short, hydrophilic PEG3 spacer serves multiple critical functions. It enhances the aqueous solubility of the often-hydrophobic TCO moiety, preventing aggregation and improving handling.[8][9][10] Furthermore, it provides a flexible, defined-length spatial separation between the conjugated biomolecules, which can minimize steric hindrance and help preserve the biological activity of proteins or antibodies.[8][11][12] This hydration layer can also shield the conjugate from enzymatic degradation and reduce potential immunogenicity.[8][9]
-
The Amine Group (-NH₂): The terminal primary amine is a versatile chemical handle for covalent attachment. It readily reacts with a wide range of functional groups, most commonly activated carboxylic acids (e.g., NHS esters) on proteins (like lysine residues), surfaces, or payloads to form stable amide bonds.[1][13][14]
The logical workflow for utilizing TCO-PEG3-Amine involves a two-stage process: first, the amine group is used to conjugate the TCO-PEG3 linker to a molecule of interest (Molecule A). Second, the now-installed TCO group is available for a rapid and specific "click" reaction with a tetrazine-modified partner (Molecule B).
Caption: The two-step workflow of a pre-targeting strategy.
Comparative Analysis: TCO-Tetrazine vs. The Alternatives
The choice of a bioorthogonal linker is a critical decision driven by the specific demands of the application. The primary alternative to the TCO-tetrazine IEDDA reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), most commonly employing a DBCO (Dibenzocyclooctyne) linker.
Kinetics and Stability: IEDDA vs. SPAAC
| Feature | TCO-Tetrazine (IEDDA) | DBCO-Azide (SPAAC) | Rationale & Implications |
| Second-Order Rate Constant | 1 - 10⁶ M⁻¹s⁻¹ [6] | 10⁻² - 1 M⁻¹s⁻¹ [6] | Expertise: TCO's kinetics are up to 1,000-fold faster. This is a decisive advantage for in vivo pre-targeting, where reactant concentrations are low and reaction time is limited. [2][7]For in vitro conjugations where concentrations can be higher, SPAAC's speed is often sufficient. |
| Partner Group Size | Tetrazine (Relatively Small) | Azide (Very Small) | Trustworthiness: The extremely small size of the azide group makes it less likely to perturb the biological function of the molecule it modifies. This is a key advantage of the SPAAC system. |
| Linker Stability | TCO can isomerize to the unreactive cis-cyclooctene (CCO) form, especially with prolonged exposure to physiological conditions or light. [13][15][16]Newer derivatives (d-TCO, s-TCO) offer a trade-off between stability and reactivity. [17][18] | DBCO is generally stable but can react with thiols like glutathione (GSH) over long incubation times. [16] | Authoritative Grounding: The potential for TCO isomerization is a critical consideration for long-term experiments. [15]d-TCO derivatives have been developed to provide a better balance of high reactivity and improved stability for in vivo applications. [18] |
| Reaction Conditions | Catalyst-free, biocompatible. [2][19] | Catalyst-free, biocompatible. [6] | Both reactions represent the pinnacle of bioorthogonal chemistry, proceeding efficiently under mild, aqueous conditions without the need for cytotoxic copper catalysts. [6][7] |
The Importance of the PEG Spacer Length
The "PEG3" component is not merely a spacer; it's a modulator of physicochemical properties. The length of the PEG chain is a parameter that can be tuned for specific outcomes.
| Feature | No PEG Spacer (e.g., TCO-Amine) | Short PEG (e.g., TCO-PEG3-Amine) | Long PEG (e.g., TCO-PEG12-Amine) | Rationale & Implications |
| Aqueous Solubility | Low | Good | Excellent | Expertise: The hydrophilicity of PEG is crucial for preventing the aggregation of conjugates, a common failure point in bioconjugation. [9][10] |
| Steric Hindrance | Potentially High | Reduced | Minimal | Trustworthiness: A PEG spacer provides distance between a bulky antibody and its payload, ensuring that neither component's function (e.g., antigen binding) is impeded. [8][11] |
| Pharmacokinetics (PK) | PK profile dominated by the biomolecule. | Minor impact on PK. | Can significantly increase the hydrodynamic radius, extending circulation half-life. [12] | Authoritative Grounding: The choice of PEG length is a strategic one. PEG3 offers a good balance for most applications, while longer PEGs are used deliberately to extend the half-life of smaller molecules or create "stealth" nanoparticles. |
Experimental Protocols
The following protocols are self-validating systems, providing a robust starting point for researchers.
Protocol 1: Conjugation of TCO-PEG3-Amine to an Antibody
This protocol details the modification of a monoclonal antibody (mAb) via its lysine residues using an NHS-activated TCO-PEG3 linker (prepared from TCO-PEG3-Amine or using a commercially available TCO-PEG3-NHS ester).
Materials:
-
Monoclonal Antibody (mAb): ~5 mg/mL in amine-free buffer (e.g., PBS, pH 7.4).
-
TCO-PEG3-NHS Ester: Dissolved immediately before use in dry DMSO to 10 mM.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO).
Methodology:
-
Preparation: Ensure the antibody solution is at a concentration of 2-10 mg/mL in an amine-free buffer like PBS. Buffers containing primary amines (like Tris) are incompatible with NHS-ester chemistry and must be removed. [20]2. Reagent Calculation: Determine the molar excess of TCO-PEG3-NHS ester required. A 10- to 20-fold molar excess over the antibody is a common starting point for optimization. [20][21]3. Conjugation Reaction: Add the calculated volume of the 10 mM TCO-PEG3-NHS ester solution to the antibody solution. Mix gently by pipetting.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C. [20]Lower temperatures can help minimize hydrolysis of the NHS ester.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM. Incubate for 15 minutes at room temperature to consume any unreacted NHS ester. [20]6. Purification: Remove excess, unreacted TCO linker and quenching buffer components using a desalting column equilibrated with the desired storage buffer (e.g., PBS). [21][22]7. Characterization (Trustworthiness): The degree of labeling (DOL) – the average number of TCO molecules per antibody – must be determined. This is commonly done using MALDI-TOF mass spectrometry to measure the mass shift upon conjugation or by reacting the mAb-TCO with a tetrazine-fluorophore and using UV-Vis spectroscopy. [22]A typical DOL is between 2 and 4; higher levels can sometimes increase hydrophobicity and lead to aggregation or altered pharmacokinetics. [23]
Protocol 2: Validation of TCO-Antibody Reactivity
This protocol validates that the conjugated TCO groups are active and available for the IEDDA reaction.
Materials:
-
Purified mAb-TCO conjugate from Protocol 1.
-
Tetrazine-Fluorophore (e.g., Tetrazine-Sulfo-Cy5): 1 mM in DMSO.
-
Reaction Buffer (e.g., PBS, pH 7.4).
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the mAb-TCO (e.g., to a final concentration of 5 µM) with a 5-fold molar excess of the Tetrazine-Fluorophore.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature. [24]The reaction is often visibly complete within minutes due to the fast kinetics.
-
Analysis: Analyze the reaction mixture using SDS-PAGE. The fluorescently labeled antibody will be visible under an appropriate imaging system, confirming a successful ligation. For quantitative analysis, the sample can be purified via a desalting column to remove excess fluorophore, and the degree of labeling can be determined using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the fluorophore (e.g., at ~650 nm for Cy5).
Conclusion
TCO-PEG3-Amine stands as a versatile and powerful tool in the field of bioconjugation, underpinned by the unparalleled speed and specificity of the IEDDA reaction. [7][25]Its trifunctional design provides a robust handle for attachment (amine), a solubilizing and spacing element (PEG3), and a highly reactive bioorthogonal moiety (TCO). While alternatives like the DBCO-azide SPAAC system have their merits, particularly the small size of the azide handle, the sheer kinetic advantage of the TCO-tetrazine ligation makes it the superior choice for challenging in vivo applications such as pre-targeted therapy and imaging. [6][26]The selection of the optimal linker requires a careful, data-driven consideration of the interplay between reaction rate, stability, and the physicochemical properties imparted by the spacer. By understanding the causality behind these experimental choices, researchers can fully harness the power of this remarkable chemical technology to build the next generation of precision therapeutics and diagnostics.
References
-
Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering. Frontiers. [Link]
-
TCO-PEG-Amine. AxisPharm. [Link]
-
Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine. PMC. [Link]
-
Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials. Polymer Chemistry (RSC Publishing). [Link]
-
Pre-clinical evaluation of a novel [¹⁸F]-labeled d-TCO amide derivative for bioorthogonal pretargeted imaging of cancer. White Rose Research Online. [Link]
-
Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials. Polymer Chemistry (RSC Publishing). [Link]
-
TCO-PEG3-Maleimide. Interchim. [Link]
-
Comparative Study of Click Handle Stability in Common Ligation Conditions. PMC. [Link]
-
Effect of trans-Cyclooctene modification on antibody distribution and modular method of antibody labeling. Journal of Nuclear Medicine. [Link]
-
Bioorthogonal Masking of Circulating Antibody–TCO Groups Using Tetrazine-Functionalized Dextran Polymers. PMC. [Link]
-
Inverse electron demand Diels–Alder reactions in chemical biology. SciSpace. [Link]
-
Characterization of Structurally Diverse 18F-Labeled d-TCO Derivatives as a PET Probe for Bioorthogonal Pretargeted Imaging. ACS Omega. [Link]
-
TCO-PEG3-AMINE DESCRIPTION SPECIFICATIONS. Click Chemistry Tools. [Link]
-
Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry. PMC. [Link]
-
TCO (Trans-CycloOctyne) reagents for "Click Chemistry" – Amine reactive. Interchim. [Link]
-
Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique. MDPI. [Link]
-
General strategy for in vivo pre-targeted imaging. In Step 1, the TCO... ResearchGate. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. TCO-PEG3-amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. Frontiers | Application of the Inverse-Electron-Demand Diels-Alder Reaction for Metabolic Glycoengineering [frontiersin.org]
- 4. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Tetrazine-based inverse-electron-demand Diels–Alder reaction: a powerful tool for fabrication and functionalization of polymeric materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00912F [pubs.rsc.org]
- 6. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. benchchem.com [benchchem.com]
- 9. precisepeg.com [precisepeg.com]
- 10. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. purepeg.com [purepeg.com]
- 12. chempep.com [chempep.com]
- 13. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. interchim.fr [interchim.fr]
- 22. mdpi.com [mdpi.com]
- 23. Effect of trans-Cyclooctene modification on antibody distribution and modular method of antibody labeling | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 24. interchim.fr [interchim.fr]
- 25. scispace.com [scispace.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
TCO-PEG3-Amine proper disposal procedures
Comprehensive Operational and Disposal Guide for TCO-PEG3-Amine
Introduction
As bioconjugation workflows increasingly rely on Inverse Electron-Demand Diels-Alder (IEDDA) click chemistry, reagents like TCO-PEG3-Amine have become ubiquitous in the development of antibody-drug conjugates (ADCs) and radiopharmaceuticals. While its rapid reaction kinetics with tetrazines offer unparalleled efficiency, the reactive nature of both the trans-cyclooctene (TCO) moiety and the primary amine necessitates strict operational and disposal protocols[1]. Improper handling not only compromises the reagent's integrity through premature isomerization but also poses regulatory and environmental risks under 2[2][3].
As a Senior Application Scientist, I have designed this guide to provide self-validating, step-by-step methodologies that ensure your laboratory remains compliant, safe, and operationally efficient.
Chemical Profile and Operational Causality
Understanding the physicochemical properties of TCO-PEG3-Amine is the foundation of safe handling. The primary amine is a nucleophile, making it susceptible to unwanted reactions with electrophiles, while the highly strained TCO ring is prone to isomerization into the inactive cis-cyclooctene (CCO) form if exposed to heat or prolonged storage in solution[1].
Table 1: TCO-PEG3-Amine Operational Data Summary
| Property | Value/Specification | Operational Causality |
| CAS Number | 1800507-93-0 | Essential for accurate 4 tracking and EPA waste profiling[4]. |
| Molecular Weight | 344.45 g/mol | Used for precise stoichiometric calculations in bioconjugation[5]. |
| Storage Temperature | -20°C to -80°C | Prevents thermal isomerization of the strained TCO ring to CCO[1][6]. |
| Chemical Reactivity | Nucleophilic (Amine), Dienophile (TCO) | Dictates strict segregation from strong acids, anhydrides, and oxidizers[7]. |
| Hazard Classification | Organic Irritant / Hazardous Waste | Mandates collection via licensed EHS vendors; strictly prohibits drain disposal[3][8]. |
Standard Operating Procedure: Waste Segregation and Disposal
The disposal of TCO-PEG3-Amine must be treated as a self-validating system where each step ensures compliance with the next. Because the compound contains a reactive amine, it acts as a weak base. Mixing it with incompatible waste streams (like strong acids) can lead to exothermic reactions or dangerous pressurization of waste containers[7].
Protocol 1: Liquid Waste Collection
-
Characterization & Compatibility Check: Before transferring waste, verify that the reaction mixture containing TCO-PEG3-Amine does not contain incompatible chemicals (e.g., strong oxidizers, acid halides, or anhydrides). Causality: The nucleophilic amine group can react violently with acid halides, generating heat and toxic gases[7].
-
Primary Containment: Transfer the liquid waste into a chemically compatible, leak-proof container. High-Density Polyethylene (HDPE) or glass containers are required[3]. Self-Validation: Ensure the container is not filled beyond 90% capacity to allow for vapor expansion, and verify the cap is securely tightened[7][9].
-
EPA-Compliant Labeling (Critical Step): Attach a hazardous waste tag immediately upon adding the first drop of waste. You must use the full chemical name ("trans-Cyclooctene-PEG3-Amine" or "TCO-PEG3-Amine Liquid Waste"). Causality: Abbreviations and chemical formulas are strictly prohibited by the Hazard Communication Standard; emergency responders and disposal vendors must be able to identify the contents unambiguously to prevent incompatible mixing during facility consolidation[3][10].
Protocol 2: Solid Waste and Consumables
-
Collection: Pipette tips, Eppendorf tubes, and gloves contaminated with TCO-PEG3-Amine must be segregated from standard municipal trash and biohazard bags[11].
-
Packaging: Place contaminated solids into a designated, puncture-resistant solid chemical waste bin lined with a chemically compatible poly-bag[12].
-
Triple Rinsing (Empty Containers): If a stock vial is emptied, triple-rinse it with a compatible organic solvent (e.g., DMSO or DMF). The rinsate must be collected as liquid chemical waste. Causality: Only after triple rinsing is the container legally considered "RCRA empty" and safe to be disposed of as non-hazardous glass waste[11].
Satellite Accumulation Area (SAA) Management
Under EPA Subpart K regulations, research facilities must manage waste at the point of generation[2].
-
Storage Limits: Accumulate no more than 55 gallons of standard hazardous waste in the SAA[9][10].
-
Secondary Containment: Place the primary waste container inside a secondary containment bin (e.g., a polyethylene tub). Causality: This captures potential leaks and prevents hazardous chemicals from reaching floor drains or reacting with incompatible spills nearby[9].
-
Time Limits: Once a container reaches its full limit, it must be dated and transferred to the central Environmental Health and Safety (EHS) accumulation area within three (3) calendar days[7][10].
Spill Response Protocol
In the event of a TCO-PEG3-Amine solution spill:
-
Evacuate the immediate vicinity and ensure the fume hood or room ventilation is operating at maximum capacity[11].
-
Don appropriate PPE (nitrile gloves, lab coat, safety goggles)[8].
-
Apply an inert absorbent material (e.g., vermiculite or sand) to the spill. Causality: Inert absorbents prevent secondary exothermic reactions that could occur if reactive chemical spill kits were mistakenly used on the amine[11].
-
Sweep the absorbed mixture into a compatible solid waste container, label it as "Hazardous Spill Debris - TCO-PEG3-Amine," and request an immediate EHS pickup[9][11].
Workflow Visualization
The following diagram illustrates the validated lifecycle of TCO-PEG3-Amine waste from generation to final EHS-approved incineration.
Workflow for the safe segregation, storage, and EPA-compliant disposal of TCO-PEG3-Amine waste.
References
-
Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories". 2
-
Benchchem. "Navigating the Safe Handling of (S)-TCO-PEG3-amine: A Comprehensive Guide". 11
-
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines". 7
-
Case Western Reserve University. "How to Dispose of Chemical Waste". 3
-
MedChemExpress. "TCO-PEG3-amine | PROTAC Linker". 6
-
BroadPharm. "TCO-PEG3-amine, 1800507-93-0". 1
-
Chemsrc. "TCO-PEG3-amine | CAS#:1800507-93-0". 4
-
Environmental Marketing Services. "Chemistry Lab Waste Disposal".9
-
AxisPharm. "TCO PEG,TCO Linker - Click Chemistry Tools".5
-
University of Pennsylvania EHRS. "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES". 10
-
Benchchem. "Navigating the Disposal of Laboratory Reagents: A Step-by-Step Guide". 12
-
NIH. "The NIH Drain Discharge Guide". 8
-
Technion. "Chemical Waste Management Guide".
Sources
- 1. TCO-PEG3-amine, 1800507-93-0 | BroadPharm [broadpharm.com]
- 2. danielshealth.com [danielshealth.com]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. TCO-PEG3-amine | CAS#:1800507-93-0 | Chemsrc [chemsrc.com]
- 5. TCO PEG,TCO Linker - Click Chemistry Tools | AxisPharm [axispharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 8. nems.nih.gov [nems.nih.gov]
- 9. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
